molecular formula C5H3BrO3 B178119 2-Bromofuran-3-carboxylic acid CAS No. 197846-05-2

2-Bromofuran-3-carboxylic acid

Cat. No.: B178119
CAS No.: 197846-05-2
M. Wt: 190.98 g/mol
InChI Key: UJNWWTUUYCCIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromofuran-3-carboxylic acid is a versatile heteroaromatic building block prized in synthetic organic chemistry for constructing complex molecular architectures. The presence of both a carboxylic acid and a bromine substituent on the electron-rich furan ring creates a multifunctional scaffold amenable to sequential cross-coupling reactions. This allows researchers to selectively functionalize the molecule, making it a key precursor in the regioselective synthesis of intricate, multi-substituted furan compounds . Such furan derivatives are fundamental structural motifs in the development of novel bioactive molecules and functional materials. The compound's utility is highlighted in modern synthetic methodologies, including expedient routes to all-different tetraaryl furans, which are valuable structures in medicinal chemistry and materials science research . As a reagent, it facilitates the exploration of structure-activity relationships in drug discovery and contributes to the synthesis of libraries of compounds for biological screening. This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO3/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNWWTUUYCCIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611117
Record name 2-Bromofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197846-05-2
Record name 2-Bromofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromofuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromofuran-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details a plausible synthetic pathway, experimental protocols, and a summary of its physicochemical and spectroscopic properties.

Introduction

This compound, also known as 2-bromo-3-furoic acid, is a substituted furan derivative. The presence of the bromine atom and the carboxylic acid functional group on the furan ring makes it a versatile intermediate for the synthesis of more complex molecules. The furan scaffold is a common motif in numerous biologically active compounds, and the targeted placement of a bromine atom allows for further functionalization through various cross-coupling reactions.

Synthesis of this compound

A direct and high-yielding synthesis of this compound is not extensively documented in publicly available literature. However, a logical and feasible synthetic approach involves a two-step process: the selective bromination of a suitable furan-3-carboxylic acid precursor, followed by hydrolysis of the ester to yield the final carboxylic acid. The commercially available methyl 2-bromofuran-3-carboxylate strongly suggests this is a viable and utilized synthetic route.

A proposed synthetic workflow is illustrated below:

Synthesis_Workflow Start Furan-3-carboxylic acid Ester Methyl furan-3-carboxylate Start->Ester Esterification (MeOH, H+) Brominated_Ester Methyl 2-bromofuran-3-carboxylate Ester->Brominated_Ester Bromination (NBS or Br2) Final_Product This compound Brominated_Ester->Final_Product Hydrolysis (e.g., NaOH, H2O then H+)

"2-Bromofuran-3-carboxylic acid" chemical properties and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical properties and stability of 2-Bromofuran-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The information presented herein is a consolidation of available data, including key physical and chemical properties, stability profiles, and predicted reactivity. This document also includes detailed experimental protocols for the determination of fundamental properties and a plausible synthetic route.

Chemical and Physical Properties

This compound is a solid, halogenated heterocyclic compound. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₃BrO₃[1][2][3][4]
Molecular Weight 190.98 g/mol [1][2][3][4]
Appearance Solid[1][2][3][4]
Melting Point 160-163 °C[1][2][3][4]
pKa (Predicted) 2.77 ± 0.20 (for 3-Bromo-2-furoic acid)[5]
Solubility No specific data available. Predicted to be partially soluble in water and soluble in organic solvents like ethanol, acetone, and benzene based on the regioisomer 3-Bromo-2-furoic acid.[5]N/A

Stability and Storage

Storage Conditions: this compound should be stored at 2-8°C.[1][2][3][4] This recommendation suggests that the compound may be sensitive to higher temperatures and could degrade over time under ambient conditions.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three key functional components: the furan ring, the bromine substituent, and the carboxylic acid group.

Furan Ring Reactivity

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution . The electron-donating oxygen atom activates the ring towards electrophiles. The bromine atom at the 2-position and the carboxylic acid group at the 3-position are both electron-withdrawing, which will deactivate the ring to some extent and direct incoming electrophiles to the C5 position.

Carboxylic Acid Reactivity

The carboxylic acid group can undergo typical reactions of this functional group, most notably nucleophilic acyl substitution . This can lead to the formation of esters, amides, and acid chlorides. The carboxylic acid proton is acidic, and its removal to form the carboxylate anion is also a key feature of its reactivity.

Bromine Substituent Reactivity

The bromine atom attached to the furan ring can potentially act as a leaving group in nucleophilic aromatic substitution reactions, although such reactions on electron-rich aromatic rings typically require specific activating conditions. It is also a key handle for organometallic cross-coupling reactions (e.g., Suzuki, Stille couplings), allowing for the formation of carbon-carbon bonds at this position.[9]

A visual representation of the general reactivity is provided below.

G General Reactivity of this compound cluster_furan Furan Ring Reactivity cluster_cooh Carboxylic Acid Reactivity cluster_br Bromine Reactivity main This compound electrophilic_substitution Electrophilic Aromatic Substitution (at C5) main->electrophilic_substitution Electrophile nucleophilic_acyl_substitution Nucleophilic Acyl Substitution main->nucleophilic_acyl_substitution Nucleophile deprotonation Deprotonation main->deprotonation Base nucleophilic_aromatic_substitution Nucleophilic Aromatic Substitution main->nucleophilic_aromatic_substitution Nucleophile (activated) cross_coupling Cross-Coupling Reactions main->cross_coupling Organometallic Reagent

Predicted reactivity of the molecule.

Experimental Protocols

Plausible Synthesis of this compound

A potential synthetic workflow is outlined below.

G Proposed Synthesis of this compound start Furan-3-carbaldehyde step1 Bromination (e.g., NBS in DMF) start->step1 intermediate 2-Bromo-3-formylfuran step1->intermediate step2 Oxidation (e.g., Sodium chlorite, 2-methyl-2-butene) intermediate->step2 product This compound step2->product purification Purification (e.g., Recrystallization) product->purification final_product Pure this compound purification->final_product

References

A Technical Guide to 2-Bromofuran-3-carboxylic acid (CAS: 197846-05-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromofuran-3-carboxylic acid is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its furan core, substituted with both a bromine atom and a carboxylic acid group, offers two distinct points for chemical modification. The bromine atom can participate in various cross-coupling reactions, while the carboxylic acid provides a handle for amide bond formation and other derivatizations. These characteristics make it an attractive starting material for the synthesis of complex molecules, particularly in the field of medicinal chemistry where furan and benzofuran scaffolds are present in numerous pharmacologically active compounds.[1][2] This guide provides a summary of its known properties, representative experimental protocols, and its potential role in synthetic workflows.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases.

Physicochemical Data
PropertyValueSource(s)
CAS Number 197846-05-2[3][4]
Molecular Formula C₅H₃BrO₃[3]
Molecular Weight 190.98 g/mol [3]
Physical Form Solid[3]
Melting Point 160-163 °C[3]
Boiling Point 273.5 °C at 760 mmHg[5]
Density 1.891 g/cm³[5]
Flash Point 119.2 °C[5]
Refractive Index 1.571[5]
Solubility Soluble in polar solvents such as water.[6]
Storage Temperature 2-8°C[3]
Predicted Spectroscopic Data
SpectroscopyExpected Characteristics
¹H NMR - A deshielded singlet for the carboxylic acid proton (δ > 10 ppm).- Two doublets in the aromatic region (δ 6.5-8.0 ppm) corresponding to the two protons on the furan ring.
¹³C NMR - A signal for the carbonyl carbon of the carboxylic acid (δ 165-185 ppm).[7]- Signals for the four carbon atoms of the furan ring, with the carbon bearing the bromine atom shifted downfield.
IR Spectroscopy - A very broad O-H stretching band from 2500-3300 cm⁻¹.[7]- A strong C=O stretching band between 1690-1760 cm⁻¹.[8]- C-O stretching and O-H bending bands in the 910-1440 cm⁻¹ region.[8]
Mass Spectrometry - A molecular ion peak (M+) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound.- Fragmentation peaks corresponding to the loss of OH (M-17) and COOH (M-45).[9]

Experimental Protocols

The following are representative protocols for the synthesis and analysis of this compound, based on general procedures for similar compounds.

Representative Synthesis Protocol: Bromination and Oxidation

The synthesis of this compound can be envisioned as a two-step process starting from a suitable furan precursor, such as furan-3-carbaldehyde or methyl furan-3-carboxylate. The process would involve bromination of the furan ring followed by oxidation of the substituent at the 3-position. A similar protocol has been described for the synthesis of the isomeric 3-bromofuran-2-carboxylic acid.[10]

Step 1: Bromination of a Furan-3-carboxylate Derivative

  • Dissolution: Dissolve the starting furan-3-carboxylate ester (1 equivalent) in a suitable solvent such as chloroform or dimethylformamide.

  • Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude bromo-ester by column chromatography on silica gel.

Step 2: Saponification to the Carboxylic Acid

  • Hydrolysis: Dissolve the purified bromo-ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) (2-3 equivalents).

  • Reaction: Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification: Acidify the reaction mixture to a pH of ~2 using a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

General Protocol for Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and multiplicities, confirming the structure of the compound.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a sample by either creating a KBr pellet containing a small amount of the solid compound or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the O-H, C=O, and C-O functional groups.[8]

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and key fragments, confirming the molecular weight and elemental composition (especially the presence of bromine).

Applications in Drug Discovery

While specific biological activities for this compound are not widely reported, its structure makes it an important intermediate in the synthesis of more complex molecules with potential therapeutic applications. Furan and benzofuran derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[11][12][13] The bromine atom serves as a key functional group for introducing molecular diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of various aryl, heteroaryl, or alkyl groups.[14] The carboxylic acid moiety can be readily converted into amides, esters, or other functional groups to modulate the physicochemical properties and biological activity of the resulting compounds.

Logical Workflow: this compound in Medicinal Chemistry

The following diagram illustrates the role of this compound as a versatile building block in a typical drug discovery workflow.

G cluster_reactions Chemical Derivatization cluster_screening Biological Evaluation start This compound (CAS: 197846-05-2) coupling Cross-Coupling (e.g., Suzuki, Sonogashira) start->coupling Br moiety amide Amide Bond Formation start->amide COOH moiety library Compound Library (Diverse Structures) coupling->library amide->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Synthetic utility of this compound.

References

Spectroscopic Data for 2-Bromofuran-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Bromofuran-3-carboxylic acid (CAS No. 197846-05-2). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally related compounds, including 3-furoic acid and 2-bromofuran, and established principles of spectroscopic interpretation. This guide is intended to support researchers in the identification, characterization, and quality control of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~11-13Singlet (broad)-Carboxylic acid proton (-COOH)
~7.5 - 7.7Doublet~2.0Furan ring proton (H5)
~6.6 - 6.8Doublet~2.0Furan ring proton (H4)

Rationale for Prediction: The chemical shifts are estimated based on the known spectra of 3-furoic acid and the anticipated electronic effects of the bromine substituent at the 2-position. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift. The furan ring protons at positions 4 and 5 will appear as doublets due to their coupling with each other. The electron-withdrawing bromine atom is expected to deshield the adjacent H4 and H5 protons, shifting them downfield compared to 3-furoic acid.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~165-170Carboxylic acid carbon (-COOH)
~145-150Furan ring carbon (C5)
~120-125Furan ring carbon (C2-Br)
~115-120Furan ring carbon (C3-COOH)
~110-115Furan ring carbon (C4)

Rationale for Prediction: The predicted chemical shifts are based on data for 3-furoic acid and 2-bromofuran. The carboxylic acid carbon will be the most downfield signal. The carbon attached to the bromine (C2) is expected to be significantly shifted downfield. The other furan carbons are assigned based on established substituent effects in furan rings.

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
~1700-1725StrongC=O stretch (carboxylic acid)
~1550-1600MediumC=C stretch (furan ring)
~1200-1300StrongC-O stretch (carboxylic acid)
~1000-1100MediumC-O-C stretch (furan ring)
~600-700Medium-StrongC-Br stretch

Rationale for Prediction: The IR spectrum is predicted to show the characteristic broad O-H stretch of a carboxylic acid dimer. A strong carbonyl (C=O) absorption is expected around 1700-1725 cm⁻¹. The furan ring C=C and C-O-C stretches will also be present. The C-Br stretch is anticipated in the lower frequency region.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
190/192HighMolecular ion peak [M]⁺ (presence of Br isotopes)
173/175Medium[M-OH]⁺
145/147Medium[M-COOH]⁺
112Low[M-Br]⁺
67Medium[C₄H₃O]⁺

Rationale for Prediction: The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for M and M+2). Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH) and the entire carboxyl group (-COOH). Loss of the bromine atom is also a possible fragmentation.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved.

  • Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

    • Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).[2] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

    • KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or a blank KBr pellet).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI) is appropriate.

  • Ionization: For a general-purpose spectrum showing fragmentation, Electron Ionization (EI) at 70 eV is typically used. For confirmation of the molecular weight, a soft ionization technique like ESI is preferable.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition and Processing: The detector records the abundance of each ion, generating a mass spectrum. The data system plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Data (Functional Groups) IR->IR_Data MS_Data MS Spectral Data (Molecular Weight, Fragmentation) MS->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Synthesis of 2-Bromofuran-3-carboxylic Acid: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain 2-Bromofuran-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the key starting materials, outlines experimental protocols, and presents quantitative data to facilitate the selection of an optimal synthetic strategy.

Executive Summary

The synthesis of this compound can be approached through several strategic pathways. The most prominent and experimentally validated routes commence from either furan-3-carboxylic acid via regioselective bromination or from 2,3-dibromofuran through a selective metal-halogen exchange followed by carboxylation. Each method presents distinct advantages and challenges in terms of starting material availability, reaction control, and overall yield. This guide will explore these pathways in detail, providing the necessary technical information for successful synthesis.

Synthetic Pathways and Starting Materials

The selection of an appropriate starting material is contingent on its commercial availability, cost, and the efficiency of the subsequent synthetic transformations. Two principal starting materials have been identified for the synthesis of this compound:

  • Furan-3-carboxylic acid (or its esters): This approach relies on the direct and regioselective bromination at the C2 position of the furan ring.

  • 2,3-Dibromofuran: This pathway involves a selective functionalization at the C3 position, typically through a metal-halogen exchange reaction, followed by the introduction of the carboxylic acid moiety.

The following sections will provide a detailed examination of the experimental protocols associated with each of these starting materials.

Route 1: Regioselective Bromination of Furan-3-carboxylic Acid Derivatives

This is a direct and atom-economical approach to this compound. The key challenge lies in achieving high regioselectivity for bromination at the C2 position, as furan rings are susceptible to multiple halogenations.

Experimental Protocol: Bromination of Ethyl 5-methyl-3-furoate

While a direct selective bromination of unsubstituted furan-3-carboxylic acid is not extensively documented, a relevant procedure for a substituted analog provides valuable insight into the reaction conditions. The bromination of ethyl 5-methyl-3-furoate has been shown to proceed at the C2 position, suggesting a feasible route.

Reaction Scheme:

start Ethyl 5-methyl-3-furoate reagents Br₂, Chloroform start->reagents product Ethyl 2-bromo-5-bromomethyl-3-furoate reagents->product

Figure 1: Bromination of Ethyl 5-methyl-3-furoate.

Methodology:

To a solution of ethyl 5-methyl-3-furoate (20 g) in chloroform (60 ml), bromine (22 g) is added dropwise at a temperature of 2-4 °C.[1] The reaction is typically exothermic, and the addition of bromine should be controlled to maintain the desired temperature. The reaction mixture will likely change color, indicating the progress of the reaction. Following the complete addition of bromine, the reaction is worked up by pouring it into an ice-cold hydrochloric acid solution. The organic layer is then separated, washed with an aqueous sodium bicarbonate solution and subsequently with an aqueous sodium chloride solution. Evaporation of the solvent yields the product, ethyl 2-bromo-5-bromomethyl-3-furoate. The reported yields for this type of transformation are in the range of 70-97%.[1]

Quantitative Data Summary:

Starting MaterialReagentsProductYield (%)Reference
Ethyl 5-methyl-3-furoateBr₂, ChloroformEthyl 2-bromo-5-bromomethyl-3-furoate70-97[1]

Note: This protocol results in a product with an additional bromo-methyl group at the 5-position, which would require a subsequent de-bromomethylation step to arrive at the desired this compound. Further research into selective dehalogenation would be necessary.

Route 2: Selective Carboxylation of 2,3-Dibromofuran

This pathway offers an alternative approach, starting from the readily accessible 2,3-dibromofuran. The critical step in this synthesis is the selective metal-halogen exchange at the C3 position, which is generally more challenging than at the more acidic C2 position.

Experimental Protocol: Synthesis of 2,3-Dibromofuran

The starting material, 2,3-dibromofuran, can be synthesized from furan.

Methodology:

A common method for the synthesis of 2-bromofuran involves the reaction of furan with N-bromosuccinimide (NBS) in dimethylformamide (DMF).[2] This reaction typically yields 2-bromofuran in good yields (65-75%). Further bromination would be required to obtain 2,3-dibromofuran.

Experimental Protocol: Selective Metal-Halogen Exchange and Carboxylation

Achieving selective metal-halogen exchange at the C3 position of 2,3-dibromofuran is a nuanced process. Standard alkyllithium reagents tend to react preferentially at the C2 position. However, the use of mixed metal reagents, such as a combination of a Grignard reagent and an alkyllithium, can influence the regioselectivity.

Reaction Scheme:

start 2,3-Dibromofuran step1_reagents 1. i-PrMgCl, n-BuLi 2. CO₂ start->step1_reagents product This compound step1_reagents->product

Figure 2: Proposed synthesis via selective metal-halogen exchange.

Proposed Methodology:

A protocol for selective bromine-metal exchange on bromoheterocycles bearing acidic protons has been reported, which may be adapted for this purpose.[3] To a solution of 2,3-dibromofuran in dry THF at 0 °C, one equivalent of isopropylmagnesium chloride (i-PrMgCl) is added. After a short stirring period, two equivalents of n-butyllithium (n-BuLi) in hexanes are added at -20 °C. This in-situ generation of a mixed lithium-magnesium reagent may facilitate the selective metal-halogen exchange at the C3 position. The resulting organometallic intermediate is then quenched with an excess of solid carbon dioxide (dry ice). Acidic workup would then yield the desired this compound.

Note: This proposed protocol is an adaptation of a method developed for substrates with acidic protons and would require experimental validation and optimization for 2,3-dibromofuran. The regioselectivity of the metal-halogen exchange would need to be carefully analyzed.

Logical Workflow for Synthesis Route Selection

The choice between the two primary synthetic routes depends on several factors, including the availability of starting materials and the desired scale of the synthesis. The following diagram illustrates a logical workflow for this decision-making process.

start Start: Synthesis of this compound sm_avail Assess Starting Material Availability and Cost start->sm_avail furan3cooh Furan-3-carboxylic acid (or ester) is readily available sm_avail->furan3cooh Yes dibromofuran 2,3-Dibromofuran is readily available or synthesized sm_avail->dibromofuran Yes route1 Route 1: Regioselective Bromination furan3cooh->route1 route2 Route 2: Selective Carboxylation dibromofuran->route2 optimize1 Optimize Regioselectivity of Bromination route1->optimize1 optimize2 Optimize Regioselectivity of Metal-Halogen Exchange route2->optimize2 product This compound optimize1->product optimize2->product

Figure 3: Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of this compound is achievable through strategic chemical transformations starting from either furan-3-carboxylic acid derivatives or 2,3-dibromofuran. While the direct bromination of a furan-3-carboxylic acid precursor appears more straightforward, achieving high regioselectivity is a critical parameter to control. The alternative route, involving the selective metal-halogen exchange of 2,3-dibromofuran, offers a viable, albeit potentially more complex, alternative that may require careful optimization of reaction conditions to ensure the desired C3 functionalization. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to embark on the synthesis of this important heterocyclic compound. Further experimental investigation and optimization will be key to achieving high yields and purity of the final product.

References

An In-depth Technical Guide to Determining the Solubility of 2-Bromofuran-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 2-Bromofuran-3-carboxylic acid in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on establishing robust experimental protocols and understanding the physicochemical principles governing its solubility. This guide will be an essential resource for researchers in pharmaceutical development, chemical synthesis, and material science who require accurate solubility data for process optimization, formulation development, and quality control.

Theoretical Background: Factors Influencing Solubility

The solubility of a solid organic compound like this compound in an organic solvent is governed by a combination of factors, including the physicochemical properties of both the solute and the solvent, as well as external conditions. A thorough understanding of these factors is critical for selecting appropriate solvents and designing accurate solubility studies.

Key Influencing Factors:

  • Polarity: The principle of "like dissolves like" is the most fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses both polar (carboxylic acid) and moderately non-polar (bromofuran ring) characteristics, suggesting it will exhibit a range of solubilities in solvents of varying polarities.

  • Hydrogen Bonding: The carboxylic acid group of the molecule can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this compound.

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

  • Crystalline Structure: The arrangement of molecules in the solid-state (polymorphism) can significantly impact solubility. Different crystalline forms of the same compound can have different lattice energies, leading to variations in their solubility.

  • pKa of the Solute: The acidity of the carboxylic acid group (pKa) will influence its ionization state, which in turn affects solubility, particularly in protic or basic solvents.

Experimental Determination of Equilibrium Solubility

The most widely accepted method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method . This method, recommended by regulatory bodies such as the OECD and USP, is designed to achieve a saturated solution at a constant temperature, from which the concentration of the dissolved solute can be accurately measured.[1][2][3]

This protocol outlines the steps for determining the solubility of this compound in a selected organic solvent.

Materials and Equipment:

  • This compound (solid, of known purity)

  • Selected organic solvent(s) (HPLC grade or equivalent)

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of the Solid: Ensure the this compound is a fine powder to maximize the surface area and facilitate faster dissolution.[4]

  • Addition of Excess Solid: Add an excess amount of the solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

  • Addition of Solvent: Accurately pipette a known volume of the selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker or on the stirrer. Agitate the samples at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solid no longer increases).

  • Phase Separation: Once equilibrium is established, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

Analytical Quantification Methods

The choice of analytical method for quantifying the dissolved this compound is critical for obtaining accurate solubility data.

HPLC is a powerful and widely used technique for the separation and quantification of organic compounds.[5][6]

Methodology:

  • Column: A reversed-phase column (e.g., C18) is typically suitable for a compound with the polarity of this compound.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer with a controlled pH) is commonly used. The exact composition should be optimized to achieve good peak shape and retention time.

  • Detection: The furan ring and carboxylic acid group are chromophores, making UV-Vis detection suitable. The detection wavelength should be set at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.

  • Calibration: A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent used for the solubility study. The concentration of the unknown sample is then determined by interpolation from this curve.

For a simplified approach, direct UV-Vis spectrophotometry can be used if no other components in the solution absorb at the λmax of this compound.

Methodology:

  • Wavelength Selection: Determine the λmax of this compound in the specific solvent by scanning a solution of the compound across a range of UV-Vis wavelengths.

  • Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

  • Sample Measurement: Measure the absorbance of the diluted, filtered sample and determine its concentration from the calibration curve.

Determination of Physicochemical Properties: pKa

The acid dissociation constant (pKa) is a crucial parameter that influences the solubility of ionizable compounds. Potentiometric titration is a standard method for its determination.[7][8]

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water-cosolvent if solubility in water is low).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Data Presentation

All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]
Hexane25[Experimental Value][Calculated Value]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output start Start: Select Solvent and Temperature prep_solid Prepare Solid Sample (Fine Powder) start->prep_solid prep_solutions Prepare Solvent and Vials prep_solid->prep_solutions add_excess Add Excess Solid to Vials prep_solutions->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate (Shake/Stir at Constant T) add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample_filter Sample and Filter Supernatant settle->sample_filter dilute Dilute Sample sample_filter->dilute quantify Quantify by HPLC-UV or UV-Vis dilute->quantify calculate Calculate Solubility quantify->calculate report Report Data (mg/mL, mol/L) calculate->report

Caption: Workflow for the experimental determination of solubility.

This comprehensive guide provides the necessary theoretical background and detailed experimental protocols for researchers to accurately determine the solubility of this compound in a range of organic solvents. By following these standardized procedures, reliable and reproducible solubility data can be generated to support various stages of research and development.

References

The Versatile Scaffold: Unlocking the Potential of 2-Bromofuran-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents is perpetual. 2-Bromofuran-3-carboxylic acid, a halogenated heterocyclic compound, has emerged as a versatile building block with significant potential in the synthesis of a variety of biologically active molecules. Its unique structural features, including a reactive bromine atom and a carboxylic acid handle, allow for diverse chemical modifications, making it an attractive starting material for constructing complex molecular architectures. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, focusing on its use in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and as a core component of novel fluorescent biological probes.

Core Properties of this compound

This compound is a solid at room temperature with a melting point in the range of 160-163 °C. Its chemical structure, featuring a furan ring substituted with a bromine atom at the 2-position and a carboxylic acid group at the 3-position, provides two key points for chemical manipulation. The bromine atom is amenable to various cross-coupling reactions, while the carboxylic acid can be readily converted into esters, amides, and other derivatives.

PropertyValue
Molecular FormulaC₅H₃BrO₃
Molecular Weight190.98 g/mol
Melting Point160-163 °C
AppearanceSolid
CAS Number197846-05-2

Application 1: Synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

A significant application of this compound in medicinal chemistry is its use as a key intermediate in the synthesis of dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors.[1] SNRIs are a class of antidepressant drugs used to treat major depressive disorder, anxiety disorders, and chronic pain conditions by increasing the levels of serotonin and norepinephrine in the synaptic cleft.[1]

Signaling Pathway of SNRIs

SNRIs exert their therapeutic effects by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

SNRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron vesicle Vesicle (5-HT, NE) serotonin Serotonin (5-HT) vesicle->serotonin Release norepinephrine Norepinephrine (NE) vesicle->norepinephrine Release snri SNRI (derived from 2-Bromofuran -3-carboxylic acid) sert SERT snri->sert Inhibition net NET snri->net Inhibition postsynaptic_receptor Postsynaptic Receptors serotonin->postsynaptic_receptor Binding serotonin->sert Reuptake norepinephrine->postsynaptic_receptor Binding norepinephrine->net Reuptake

Mechanism of Action of SNRIs.
Experimental Protocol: Synthesis of a Piperidine-based SNRI Precursor

The synthesis of SNRI candidates from this compound typically involves an initial esterification followed by a palladium-catalyzed Suzuki cross-coupling reaction. The following protocol is adapted from patent literature and demonstrates a key step in the synthesis of a piperidine-containing SNRI scaffold.[1]

Step 1: Esterification of this compound

This compound is first converted to its methyl ester to facilitate the subsequent coupling reaction. This can be achieved using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst.

Step 2: Suzuki Cross-Coupling Reaction

The resulting this compound methyl ester is then coupled with a suitable boronic acid derivative, in this case, a protected piperidine boronic acid ester.

Reagents and Conditions:

  • This compound methyl ester (1.0 eq.)

  • 4-(4,4,5,5-tetramethyl-[1][2][3]dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid t-butyl ester (1.0 eq.)

  • PdCl₂(PPh₃)₂ (0.03 eq.)

  • Na₂CO₃ (4.0 eq.)

  • Tetrahydrofuran (THF) and Water

Procedure:

  • Combine this compound methyl ester, the piperidine boronic acid ester, and sodium carbonate in a mixture of THF and water.

  • Degas the mixture and purge with nitrogen three times.

  • Add the palladium catalyst, PdCl₂(PPh₃)₂.

  • Heat the reaction mixture and monitor its progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired coupled product.

SNRI_Synthesis_Workflow start This compound ester Methyl 2-bromofuran-3-carboxylate start->ester Esterification coupling Suzuki Coupling (Pd Catalyst, Base) ester->coupling boronic_ester Protected Piperidine Boronic Ester boronic_ester->coupling product Piperidine-Furan Intermediate coupling->product snri Further Synthetic Steps (Reduction, Deprotection, etc.) product->snri final_product Final SNRI Compound snri->final_product

Synthetic workflow for SNRI precursors.

Application 2: Development of Furo-Pyrrolone-Isoquinoline Fluorescent Probes

Another promising application of this compound is in the synthesis of novel fluorescent probes. Specifically, it has been utilized in the construction of furo-pyrrolone-isoquinoline derivatives. These compounds are of interest for their potential use in bioimaging and as fluorescent labels for biomolecules due to their unique photophysical properties.

Experimental Protocol: Synthesis of Furo-pyrrolone-isoquinolines

The synthesis of these fluorescent scaffolds involves a multi-step sequence that includes a Heck reaction as a key C-C bond-forming step.

Reagents and Conditions for the Heck Reaction:

  • A suitable Ugi-adduct derived from this compound.

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

General Procedure:

  • Synthesize a suitable Ugi adduct using this compound, an amine, an isocyanide, and an aldehyde.

  • Subject the Ugi adduct to intramolecular Heck reaction conditions. This involves dissolving the adduct in a suitable solvent with a palladium catalyst, a ligand, and a base.

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

  • After cooling, perform a standard aqueous workup.

  • Purify the crude product by column chromatography to obtain the final furo-pyrrolone-isoquinoline.

Fluorescent_Probe_Workflow start This compound ugi Ugi Multicomponent Reaction start->ugi ugi_adduct Ugi Adduct ugi->ugi_adduct heck Intramolecular Heck Reaction (Pd-catalyzed) ugi_adduct->heck product Furo-pyrrolone-isoquinoline heck->product application Application as Fluorescent Probe product->application

References

2-Bromofuran-3-carboxylic Acid: A Review of Available Data and Synthetic Context

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties of 2-Bromofuran-3-carboxylic Acid

Commercially available data provides the following basic information for this compound[1]:

PropertyValueReference
Molecular Formula C₅H₃BrO₃[1]
Molecular Weight 190.98 g/mol [1]
Appearance Solid[1]
Melting Point 160-163 °C[1]
CAS Number 197846-05-2[1]

Safety Information: this compound is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[1]

Synthesis of Brominated Furan Carboxylic Acids: A Contextual Overview

Due to the lack of a specific, detailed synthesis protocol for this compound in the reviewed literature, this section will focus on general and related synthetic methodologies for producing brominated furan and furoic acid derivatives.

Bromination of Furan and Furoic Acid Derivatives

The direct bromination of the furan ring is a common method for introducing bromine atoms. Furan itself reacts with bromine at 0 °C to yield 2-bromofuran.[2] A scalable procedure for the synthesis of 2-bromofuran utilizes N-bromosuccinimide (NBS) in dimethylformamide (DMF).[3]

A patented process for the preparation of 2,3-dibromofuran involves the bromination of an alkyl ester of furoic acid with bromine in a chlorinated organic solvent, followed by saponification and decarboxylation.[4] This suggests that direct bromination of a furan-3-carboxylic acid precursor could be a potential synthetic route.

For the isomeric 3-bromo-2-furoic acid , a preparation method involves the reaction of 2-furancarboxylic acid with bromine in acetic acid.[5]

A general experimental protocol for the synthesis of 3-bromofuran-2-carboxylic acid from 3-bromofuran-2-carbaldehyde has been described:

  • To a solution of 3-bromofuran-2-carbaldehyde (25.0 g) and 2-methyl-2-butene (45.4 mL) in tert-butanol (250 mL), a solution of 80% sodium chlorite (40.5 g) and sodium dihydrogen phosphate (51.5 g) in water (350 mL) is added dropwise at room temperature.

  • The reaction mixture is stirred overnight.

  • The mixture is then acidified with 1 M hydrochloric acid (300 mL) and extracted with ethyl acetate.

  • The organic phase is washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The residue is washed with a hexane/ethyl acetate mixture and recrystallized to yield the final product.[6]

This oxidation of a formyl group to a carboxylic acid is a common and high-yielding transformation.

Synthesis of Benzofuran-2-carboxylic Acids from 3-Bromocoumarins

An expedited, microwave-assisted Perkin rearrangement of 3-bromocoumarins provides a high-yield synthesis of benzofuran-2-carboxylic acids.[7] This reaction proceeds via a base-catalyzed ring fission of the 3-bromocoumarin.[7]

Experimental Protocol:

  • 3-Bromo-4-methyl-6,7-dimethoxycoumarin (0.05g, 0.167mmol) is added to a microwave vessel.

  • Ethanol (5ml) and sodium hydroxide (0.0201g, 0.503mmol) are added, and the vessel is sealed.

  • The mixture is subjected to microwave irradiation for 5 minutes at 300W and 79 °C with stirring.

  • Upon completion, the mixture is concentrated, and the crude product is dissolved in water.[7]

Caption: Microwave-assisted Perkin rearrangement for benzofuran-2-carboxylic acid synthesis.

Spectroscopic Data of Related Furan Carboxylic Acids

While specific spectroscopic data for this compound is not available in the reviewed literature, data for the related compound 3-bromofuran-2-carboxylic acid is available and can provide a useful reference.

¹H NMR Data for 3-Bromofuran-2-carboxylic acid (300 MHz, CDCl₃):

  • δ 6.66 (1H, d, J=1.9 Hz)

  • δ 7.58 (1H, d, J=1.9 Hz)[6]

GC-MS Data for 3-Bromofuran-2-carboxylic acid:

  • Molecular Ion (M+): m/z 190, 192[8]

  • Fragment: m/z 173[8]

Potential Applications in Medicinal Chemistry

Furan and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[9] While no specific biological data for this compound was found, the broader class of brominated furan and benzofuran derivatives has shown promise in several therapeutic areas.

Antifungal Activity

Derivatives of 2- and 3-benzofurancarboxylic acids have been synthesized and evaluated for their antifungal activity.[9] Notably, the introduction of bromine into the benzofuran structure can significantly increase antifungal potency.[9] Some of these compounds are believed to exert their antifungal effects by disrupting calcium homeostasis within the fungal cells.[9]

Anticancer Activity

The benzofuran skeleton is a key structural component in a variety of compounds with antitumor properties. Halogenated benzofuran derivatives, in particular, have demonstrated cytotoxic activity against various cancer cell lines.

Biological_Activity cluster_compound Brominated Furan/Benzofuran Derivatives cluster_activity Potential Biological Activities cluster_mechanism Potential Mechanisms of Action Compound Brominated Furan & Benzofuran Derivatives Antifungal Antifungal Activity Compound->Antifungal Anticancer Anticancer Activity Compound->Anticancer Ca_Homeostasis Disruption of Ca2+ Homeostasis Antifungal->Ca_Homeostasis Cytotoxicity Cytotoxicity Anticancer->Cytotoxicity

Caption: Potential biological activities of brominated furan and benzofuran derivatives.

Conclusion and Future Directions

This compound remains a molecule with limited characterization in the public scientific domain. The available data provides basic physicochemical properties but lacks the detailed experimental and application-focused information required for a comprehensive technical guide. However, by examining the synthesis and biological activities of related brominated furan and benzofuran carboxylic acids, researchers can infer potential synthetic strategies and areas of therapeutic interest for this compound.

Future research efforts should focus on:

  • Developing and publishing a robust and scalable synthesis for this compound.

  • Conducting comprehensive spectroscopic characterization (NMR, IR, MS, and elemental analysis) to create a publicly available reference dataset.

  • Evaluating the biological activity of this compound and its derivatives in relevant assays, particularly for antifungal and anticancer properties.

Such studies would fill a critical knowledge gap and could unlock the potential of this molecule for applications in drug discovery and materials science.

References

The Discovery and Ascendancy of Substituted Bromofurans: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive technical guide released today, a detailed exploration of the discovery, history, and therapeutic potential of substituted bromofurans is presented for researchers, scientists, and drug development professionals. This guide offers an in-depth analysis of the synthesis, biological activity, and mechanisms of action of this important class of heterocyclic compounds.

The furan scaffold, a five-membered aromatic ring containing an oxygen atom, has long been a cornerstone in medicinal chemistry.[1][2][3] Its historical roots trace back to the Latin word "furfur," meaning bran, from which the furan derivative furfural was first isolated.[1][4] The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780, and furan itself was first prepared by Heinrich Limpricht in 1870.[4] The introduction of bromine substituents to the furan ring has given rise to a class of compounds with diverse and potent biological activities, making them a subject of intense research in the quest for novel therapeutic agents.

This technical guide provides a historical timeline of key milestones in the development of substituted bromofurans, detailed experimental protocols for their synthesis and biological evaluation, and a comprehensive summary of their quantitative biological activity data. Furthermore, it elucidates the signaling pathways through which these compounds exert their effects, offering valuable insights for future drug design and development.

A Historical Trajectory: From Simple Furans to Bioactive Brominated Derivatives

The journey of substituted bromofurans in medicinal chemistry has been one of continuous evolution. Early work focused on the fundamental synthesis and characterization of simple bromofurans. For instance, 3-bromofuran was first obtained as a by-product in 1887.[1] Over the years, synthetic methodologies have advanced significantly, enabling the preparation of a wide array of substituted bromofurans with tailored properties. The recognition of the furan moiety as a "privileged scaffold" in drug discovery has spurred the synthesis and investigation of numerous derivatives, including those with bromine substitutions, for a range of therapeutic applications.[1][2][3]

Quantitative Biological Activity of Substituted Bromofurans

Substituted bromofurans have demonstrated significant potential as both antimicrobial and anticancer agents. The quantitative data on their biological activities are summarized in the tables below, providing a clear comparison of their potency.

Antimicrobial Activity

Substituted bromofurans have shown broad-spectrum antibacterial activity, including against multidrug-resistant strains.

CompoundTarget OrganismMIC (µg/mL)Reference
Di-bromo substituted nitrovinylfuranStaphylococcus aureus (MRSA)< 4[1]
N-(4-Bromophenyl)furan-2-carboxamideCarbapenem-resistant Acinetobacter baumannii (CRAB)6.25[3]
N-(4-Bromophenyl)furan-2-carboxamideCarbapenem-resistant Enterobacter cloacae (CREC)6.25[3]
N-(4-Bromophenyl)furan-2-carboxamideCarbapenem-resistant Klebsiella pneumoniae (CRKP)6.25[3]
N-(4-Bromophenyl)furan-2-carboxamideMethicillin-resistant Staphylococcus aureus (MRSA)12.5[3]
3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanoneMultiresistant Staphylococcus aureus (MRSA)8[5]
Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochlorideGram-positive bacteria3–12 x 10⁻³ µmol/cm³[6]
Ageloline D (chlorinated)Staphylococcus aureus6[7][8][9]
Ageloline D (chlorinated)Stenotrophomonas maltophilia32[7][8][9]
Ageloline D (chlorinated)Streptococcus pneumoniae64[7][8][9]
Anticancer Activity

A number of substituted bromofurans and related benzofurans have exhibited potent cytotoxic activity against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Brominated Benzofuran Derivative (VIII)K562 (Leukemia)5.0[10]
Brominated Benzofuran Derivative (VIII)HL-60 (Leukemia)0.1[10]
1-(3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl)diethanoneK562 (Leukemia)-[4]
1-(3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl)diethanoneMOLT-4 (Leukemia)-[4]
BNC105P (disodium phosphate ester derivative)-Tenfold stronger than free drug[6]
Benzo[b]furan derivative 26MCF-7 (Breast Cancer)0.057[11]
Benzo[b]furan derivative 36MCF-7 (Breast Cancer)0.051[11]
Benzofuran-isatin conjugate 5aSW-620 (Colorectal Cancer)8.7[12]
Benzofuran-isatin conjugate 5dSW-620 (Colorectal Cancer)6.5[12]
Benzofuran derivative 30bSQ20B (Head and Neck Cancer)-[13]

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which substituted bromofurans exert their biological effects is crucial for rational drug design. These compounds have been shown to modulate several key signaling pathways implicated in cancer and microbial pathogenesis.

Anticancer Mechanisms

Many bromofuran derivatives induce apoptosis in cancer cells through the modulation of critical signaling pathways. The PI3K/Akt/mTOR pathway, which is frequently overactive in cancer, is a key target.[11][13][14] Inhibition of this pathway by substituted benzofurans leads to cell cycle arrest and apoptosis.[11] Additionally, some derivatives have been shown to induce apoptosis through a p53-dependent pathway and by inhibiting the pro-survival NF-κB signaling pathway.[15]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation mTORC1->Proliferation Bromofuran Derivative Bromofuran Derivative Bromofuran Derivative->PI3K Bromofuran Derivative->Akt Bromofuran Derivative->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted bromofurans.

Antimicrobial Mechanisms

In bacteria, brominated furanones have been shown to interfere with quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[5][16][17][18] These compounds can act as antagonists of QS receptors, such as LasR in Pseudomonas aeruginosa, thereby disrupting bacterial communication and attenuating virulence.[16][17]

Quorum_Sensing_Inhibition Autoinducer Autoinducer QS Receptor (e.g., LasR) QS Receptor (e.g., LasR) Autoinducer->QS Receptor (e.g., LasR) Binds and activates Virulence Gene Expression Virulence Gene Expression QS Receptor (e.g., LasR)->Virulence Gene Expression Biofilm Formation Biofilm Formation Virulence Gene Expression->Biofilm Formation Brominated Furanone Brominated Furanone Brominated Furanone->QS Receptor (e.g., LasR) Antagonizes

Caption: Antagonism of bacterial quorum sensing by brominated furanones.

Experimental Protocols

This guide provides detailed methodologies for the synthesis and biological evaluation of substituted bromofurans, empowering researchers to further explore this promising class of compounds.

Synthesis of 2-Bromofuran

A common method for the synthesis of 2-bromofuran involves the bromination of furan using N-bromosuccinimide (NBS) in dimethylformamide (DMF).[1]

Procedure:

  • A solution of furan in DMF is placed in a three-necked, round-bottomed flask equipped with a stirrer and an addition funnel.

  • A solution of NBS in DMF is added dropwise to the furan solution while maintaining the internal temperature between 25 and 35 °C.

  • The reaction mixture is stirred at ambient temperature for an additional 2-4 hours after the addition is complete.

  • The product, 2-bromofuran, is isolated by direct steam distillation of the reaction mixture.[1]

Synthesis_Workflow cluster_synthesis Synthesis of 2-Bromofuran Furan Furan Reaction_Mixture Reaction at 25-35°C Furan->Reaction_Mixture NBS_DMF NBS in DMF NBS_DMF->Reaction_Mixture Steam_Distillation Steam Distillation Reaction_Mixture->Steam_Distillation 2-Bromofuran 2-Bromofuran (Product) Steam_Distillation->2-Bromofuran

Caption: General workflow for the synthesis of 2-bromofuran.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

  • After incubation, the treatment medium is removed, and MTT solution is added to each well.

  • The plate is incubated to allow the formazan crystals to form.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined.

Future Directions

The diverse biological activities and synthetic tractability of substituted bromofurans make them a highly promising area for future research and development. Further exploration of their structure-activity relationships, optimization of their pharmacokinetic properties, and investigation into novel therapeutic targets will undoubtedly lead to the discovery of new and effective drugs for a range of diseases. This technical guide serves as a valuable resource to catalyze these future endeavors.

References

An In-depth Technical Guide to the Safe Handling of 2-Bromofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromofuran-3-carboxylic acid (CAS No: 197846-05-2), a compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

GHS Hazard ClassificationCodeDescription
Skin IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye IrritationCategory 2 / 2ACauses serious eye irritation.[1][2][3]
Specific target organ toxicity — Single exposureCategory 3May cause respiratory irritation.[1][2][4]
Hazard PictogramSignal Word
Warning [4]
Hazard Statements (H-Statements)Description
H315Causes skin irritation.[1][2][4][5]
H319Causes serious eye irritation.[1][2][4][5]
H335May cause respiratory irritation.[1][2][4][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Chemical Formula C₅H₃BrO₃[4]
Molecular Weight 190.98 g/mol [3][4]
Appearance Solid[4]
Melting Point 160-163 °C[4]
Flash Point Not applicable[4]
Storage Temperature 2-8°C[4]

Safe Handling and Storage

Proper handling and storage are paramount to minimizing risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[7]

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]

  • Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Engineering Controls
  • Ventilation: Use only outdoors or in a well-ventilated area.[5] Ensure adequate ventilation, especially in confined areas.[6] A local exhaust ventilation system is recommended.

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Wash hands and face thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.[7]

  • Handle in accordance with good industrial hygiene and safety practice.[6]

Storage Conditions
  • Store in a well-ventilated place. Keep container tightly closed.[5][8]

  • Store locked up.[5][8]

  • Recommended storage temperature is 2-8°C.[4]

  • Keep away from strong oxidizing agents and strong bases.[9]

First-Aid Measures

In case of exposure, follow these first-aid protocols.

Exposure RouteFirst-Aid Measures
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5][9]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs: Get medical advice/attention.[7][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[5][8][9]
Ingestion Rinse mouth. Do NOT induce vomiting. Get medical advice/attention.[7][8]

Accidental Release Measures

In the event of a spill or release, follow these procedures:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Avoid breathing dust.[6][9]

  • Environmental Precautions: Should not be released into the environment.[6][9]

  • Methods for Cleaning Up: Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.[6][8]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8][9]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE VerifyControls Verify Engineering Controls SelectPPE->VerifyControls Handling Handle Compound in Ventilated Area VerifyControls->Handling Storage Store in Cool, Dry, Ventilated Area Handling->Storage Spill Accidental Release (Spill) Handling->Spill Exposure Personnel Exposure Handling->Exposure WasteCollection Collect Waste in Labeled Container Storage->WasteCollection Cleanup Contain and Clean Up Spill Spill->Cleanup FirstAid Administer First Aid Exposure->FirstAid Disposal Dispose via Approved Waste Service WasteCollection->Disposal

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Step-by-step synthesis protocol for "2-Bromofuran-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-bromofuran-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described method is based on the direct electrophilic bromination of furan-3-carboxylic acid.

Introduction

This compound is a key intermediate for the synthesis of more complex molecules with potential biological activity. The furan ring is a common scaffold in pharmaceuticals, and the presence of both a bromo and a carboxylic acid group at adjacent positions offers versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formations. The protocol outlined below describes a straightforward approach to this compound, which should be adaptable for laboratory scale synthesis.

Reaction Scheme

The synthesis proceeds via the electrophilic substitution of furan-3-carboxylic acid with a brominating agent, typically bromine or N-bromosuccinimide (NBS), in a suitable solvent. The electron-rich furan ring is activated towards electrophilic attack, and the substitution is expected to occur preferentially at the C2 position, which is an alpha-position to the ring oxygen.

Experimental Protocol

Materials:

  • Furan-3-carboxylic acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic acid (glacial) or other suitable solvent (e.g., Dichloromethane, Chloroform)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve furan-3-carboxylic acid in a suitable solvent such as glacial acetic acid. Cool the solution in an ice bath to 0-5 °C.

  • Bromination: While stirring vigorously, add the brominating agent (e.g., a solution of bromine in acetic acid) dropwise to the cooled solution using a dropping funnel. The addition should be slow to control the reaction temperature and minimize side reactions. If using NBS, it can be added portion-wise as a solid.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the controlled temperature for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may need to be warmed to room temperature or gently heated to go to completion.

  • Quenching: Once the reaction is complete, cool the mixture back to room temperature if it was heated. Carefully quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

  • Work-up:

    • If acetic acid was used as the solvent, it may need to be partially removed under reduced pressure.

    • Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material and acidic byproducts.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound. Note that the reaction time and yield are indicative and may require optimization for specific experimental setups.

ParameterValueNotes
Starting Material Furan-3-carboxylic acidCommercially available.
Brominating Agent Bromine (Br₂) or N-Bromosuccinimide (NBS)NBS is often preferred for its ease of handling.
Solvent Glacial Acetic Acid, CH₂Cl₂, CHCl₃Acetic acid is a common solvent for brominations of this type[1].
Reaction Temperature 0 °C to room temperatureInitial cooling is recommended to control the exothermicity of the reaction.
Reaction Time 2 - 24 hoursDependent on the reactivity of the substrate and the reaction temperature. Monitor by TLC.
Typical Yield 60 - 80%This is an estimated yield based on similar reactions and may vary.
Purification Method Recrystallization or Column ChromatographyRecrystallization from a solvent mixture like ethyl acetate/hexane is a common method for purifying crystalline carboxylic acids.
Product Melting Point 160-163 °CPhysical property of the target compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Furan-3-carboxylic acid in Solvent bromination Add Brominating Agent at 0-5 °C start->bromination stirring Stir and Monitor by TLC bromination->stirring quench Quench with Na₂S₂O₃ stirring->quench extraction Extract with Organic Solvent quench->extraction wash Wash with NaHCO₃ and Brine extraction->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Organic solvents are flammable. Avoid open flames and sparks.

  • Always add reagents slowly and control the reaction temperature to prevent runaway reactions.

References

Application Note and Protocol for the Purification of 2-Bromofuran-3-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-Bromofuran-3-carboxylic acid via recrystallization. The procedure is designed to increase the purity of the commercially available solid, which is often supplied at approximately 96% purity.[1] This method is crucial for applications in research and drug development where high-purity starting materials are essential. The protocol outlines solvent selection, the recrystallization process, and methods for characterization of the purified product.

Introduction

This compound is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry. The purity of such reagents is paramount to ensure the desired outcome of subsequent reactions and to avoid the introduction of impurities into drug candidates. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[2] The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a selected solvent at varying temperatures.[3][4] An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the impure solid in a minimum amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain in the mother liquor.[3]

Materials and Methods

Materials and Equipment
  • Crude this compound (96%)

  • Reagent grade ethanol

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Hot plate with magnetic stirring capabilities

  • Stir bar

  • Graduated cylinders

  • Powder funnel

  • Fluted filter paper

  • Glass funnel for hot filtration

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Melting point apparatus

  • Drying oven or vacuum desiccator

Experimental Protocol: Recrystallization using an Ethanol/Water Solvent System
  • Dissolution:

    • Place approximately 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a stir bar.

    • In a separate flask, heat approximately 30 mL of ethanol on a hot plate.

    • Add the hot ethanol dropwise to the flask containing the acid while stirring and gently heating until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the resulting solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (a spatula tip's worth) to the solution to adsorb colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Set up a hot filtration apparatus by placing a fluted filter paper in a powder funnel resting on a 125 mL Erlenmeyer flask.

    • Preheat the filtration apparatus by pouring a small amount of hot solvent through it.

    • Quickly filter the hot solution containing the dissolved acid. This step removes insoluble impurities and activated carbon, if used. If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve the crystals.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

    • Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Crystal Collection and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.

  • Drying:

    • Dry the crystals on the Büchner funnel by drawing air through them for several minutes.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.

  • Characterization:

    • Determine the mass of the dried, purified crystals and calculate the percent recovery.

    • Measure the melting point of the purified this compound. A sharper and higher melting point range compared to the crude material indicates successful purification. The reported melting point is 160-163 °C.[1]

Data Presentation

The following table summarizes the expected quantitative data from the purification process.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to light brown solidWhite crystalline solid
Mass ~ 1.0 gDependent on recovery
Melting Point 158-162 °C (Broad range)160-163 °C (Sharp range)
Purity (by assay) ~ 96%> 99%
Percent Recovery N/ATypically 70-90%

Experimental Workflow Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis start Weigh Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve Add to Erlenmeyer Flask hot_filtration Hot Gravity Filtration (removes insoluble impurities) dissolve->hot_filtration cool_rt Cool to Room Temperature hot_filtration->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filtration Vacuum Filtration cool_ice->vac_filtration wash Wash with Cold Solvent vac_filtration->wash dry Dry Crystals wash->dry characterize Determine Mass, Yield, and Melting Point dry->characterize

Caption: Workflow for the purification of this compound.

Safety Precautions

  • This compound is classified as a warning substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Ethanol is a flammable liquid; keep it away from open flames and ignition sources.

Conclusion

This protocol provides a reliable method for the purification of this compound using recrystallization from an ethanol/water solvent system. Following this procedure will yield a product of high purity, suitable for demanding applications in organic synthesis and pharmaceutical research. The final purity should be confirmed by analytical techniques such as melting point determination, HPLC, or NMR spectroscopy.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of biologically active molecules.

2-Bromofuran-3-carboxylic acid is a versatile building block that combines a reactive aryl bromide with a carboxylic acid handle, making it an attractive substrate for the synthesis of complex molecular architectures. The furan-3-carboxylic acid moiety is a key component in numerous pharmaceuticals and natural products. This document provides detailed protocols and application notes for the successful implementation of Suzuki coupling reactions using this compound with a variety of arylboronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron species (arylboronic acid) forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

The presence of the carboxylic acid group on the furan ring can influence the reaction, and care must be taken to select appropriate conditions to avoid potential side reactions such as decarboxylation, especially at elevated temperatures.

Data Presentation: Representative Reaction Conditions and Yields

The efficiency of the Suzuki coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following tables summarize typical reaction conditions and expected yields based on analogous couplings of similar bromo-heterocyclic carboxylic acids.

Table 1: Screening of Reaction Conditions for the Coupling of this compound with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)10012Moderate
2Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O (4:1)8512Good
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)1008Excellent
4PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF/H₂O (5:1)9010Good

Table 2: Substrate Scope of Arylboronic Acids with this compound under Optimized Conditions

Reaction Conditions: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (3 equiv), 1,4-Dioxane/H₂O (4:1), 100 °C, 8 h.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenylfuran-3-carboxylic acid92
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)furan-3-carboxylic acid88
34-Fluorophenylboronic acid2-(4-Fluorophenyl)furan-3-carboxylic acid95
43-Thienylboronic acid2-(Thiophen-3-yl)furan-3-carboxylic acid85
54-Acetylphenylboronic acid2-(4-Acetylphenyl)furan-3-carboxylic acid89

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Schlenk tube or round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube or round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

    • Equip the flask with a condenser and a magnetic stir bar.

  • Inert Atmosphere:

    • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

    • Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe under a positive pressure of inert gas.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-arylfuran-3-carboxylic acid.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)Ln(Ar') Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide This compound (Ar-Br) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup 1. Reaction Setup (Add Reactants, Catalyst, Base) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Solvent Addition (Degassed Solvents) inert->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Workup (Quench, Acidify, Extract) monitoring->workup Complete purification 7. Purification (Column Chromatography) workup->purification product Final Product (2-Arylfuran-3-carboxylic acid) purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Application Notes and Protocols: Bromination of Furan-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the experimental setup and execution of the bromination of furan-3-carboxylic acid. Furan and its derivatives are significant heterocyclic compounds in medicinal chemistry and drug development. The introduction of a bromine atom onto the furan ring can be a critical step in the synthesis of more complex molecules with potential therapeutic activities. This protocol details the use of N-bromosuccinimide (NBS) as a selective brominating agent, outlining the reaction conditions, purification methods, and characterization of the resulting brominated products. The information is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

The furan nucleus is a common scaffold in a variety of biologically active compounds. Its unique electronic properties make it susceptible to electrophilic substitution reactions, such as halogenation. Bromination, in particular, serves as a versatile handle for further functionalization through cross-coupling reactions, lithiation, or nucleophilic substitution, thereby enabling the generation of diverse molecular architectures. Furan-3-carboxylic acid presents an interesting substrate for bromination due to the directing effects of the carboxylic acid group and the inherent reactivity of the furan ring.[1] The most likely positions for electrophilic attack are the C2 and C5 positions, which are activated by the oxygen atom. This protocol focuses on a selective and efficient method for the synthesis of brominated furan-3-carboxylic acid derivatives. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of electron-rich aromatic systems like furans due to its ease of handling and selectivity compared to elemental bromine.[2][3][4]

Experimental Protocols

Materials and Equipment

Reagents:

  • Furan-3-carboxylic acid

  • N-Bromosuccinimide (NBS), recrystallized

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Experimental Workflow Diagram

Bromination_Workflow Experimental Workflow for the Bromination of Furan-3-carboxylic Acid cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Prepare Reagents (Furan-3-carboxylic acid, NBS, DMF) glassware Dry Glassware dissolve Dissolve Furan-3-carboxylic Acid in DMF glassware->dissolve add_nbs Add NBS Portion-wise at 0 °C dissolve->add_nbs react Stir at Room Temperature (Monitor by TLC) add_nbs->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, MS, MP) purify->characterize

Caption: Workflow for the bromination of furan-3-carboxylic acid.

Detailed Methodology

1. Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add furan-3-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous dimethylformamide (DMF). The volume of solvent should be sufficient to ensure complete dissolution.

  • Place the flask in an ice bath and cool the solution to 0 °C.

2. Bromination Reaction:

  • While stirring, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the cooled solution. It is recommended to use freshly recrystallized NBS to minimize side reactions.[5]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The starting material and product spots can be visualized under a UV lamp. The reaction is typically complete within 2-4 hours.

3. Work-up Procedure:

  • Once the reaction is complete (as indicated by TLC), quench the reaction by pouring the mixture into a beaker containing cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization: Choose a suitable solvent system (e.g., ethyl acetate/hexanes, water, or an alcohol/water mixture) to recrystallize the crude product.[6]

  • Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

5. Characterization:

  • The purified product should be characterized by standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the bromination.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Melting Point (MP): To assess the purity of the solid product.

Data Presentation

The expected products of the monobromination of furan-3-carboxylic acid are 2-bromo-furan-3-carboxylic acid and 5-bromo-furan-3-carboxylic acid. The regioselectivity will depend on the specific reaction conditions. Below is a table summarizing the key data for these potential products.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)
2-Bromo-furan-3-carboxylic acidC₅H₃BrO₃190.98197846-05-2160-163
5-Bromo-furan-3-carboxylic acidC₅H₃BrO₃190.9858832-36-3Not available

Data sourced from references[7][8].

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • N-Bromosuccinimide is an irritant and should be handled with care. Avoid inhalation of the powder.[4]

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

IssuePossible CauseSolution
Low or no reaction Inactive NBSUse freshly recrystallized NBS.
Low reaction temperatureAllow the reaction to proceed at room temperature for a longer duration or gently warm the reaction mixture (e.g., to 40-50 °C) while monitoring closely by TLC.
Formation of multiple products Over-bromination (dibromination)Use a stoichiometric amount of NBS (1.0 eq). Add NBS slowly and at a low temperature.
Side reactions due to impurities in NBSRecrystallize NBS before use.[5]
Difficult purification Similar polarity of starting material and productOptimize the eluent system for column chromatography. Consider derivatization to an ester to alter polarity for easier separation, followed by hydrolysis.
Product is an oilAttempt co-evaporation with a non-polar solvent like toluene to remove residual solvent. If purification by chromatography is difficult, consider salt formation and recrystallization.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-bromofuran-3-carboxylic acid and its ester derivatives. This versatile building block is a valuable precursor for the synthesis of a wide array of substituted furan-3-carboxylic acids, which are important scaffolds in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The furan nucleus is a key structural motif in many biologically active compounds. The ability to functionalize the 2-position of the furan-3-carboxylic acid core opens up avenues for the synthesis of novel compounds with potential therapeutic applications. This document outlines protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions utilizing this compound or its esters. Due to the potential for the carboxylic acid group to interfere with the catalytic cycle, it is often protected as an ester (e.g., methyl or ethyl ester) during the coupling reaction, followed by a final hydrolysis step if the free acid is desired.

Key Applications

Derivatives of furan-3-carboxylic acid are integral to the development of new chemical entities. In the pharmaceutical sector, they serve as crucial building blocks for novel drug candidates. The agrochemical industry also utilizes these compounds as intermediates in the synthesis of pesticides. Furthermore, furan-3-carboxylic acid derivatives are finding use in material science, particularly in the creation of photosensitive materials.

General Reaction Scheme

The general transformation involves the coupling of a 2-bromofuran-3-carboxylate with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base.

reagents 2-Bromofuran-3-carboxylate + Coupling Partner product 2-Substituted-furan-3-carboxylate reagents->product Cross-Coupling conditions Pd Catalyst Ligand Base, Solvent, Temp. conditions->product

Caption: General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 2-arylfuran-3-carboxylic acid derivatives.

Data Presentation
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃Dioxane/H₂O901692
33-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene110888
42-Naphthylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1001290
Experimental Protocol: Synthesis of Methyl 2-phenylfuran-3-carboxylate
  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 2-bromofuran-3-carboxylate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 ratio, 0.1 M).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-phenylfuran-3-carboxylate.

start Setup Schlenk Flask (Inert Atmosphere) add_reagents Add Reactants & Base (Ester, Boronic Acid, K₂CO₃) start->add_reagents add_catalyst Add Pd(PPh₃)₄ add_reagents->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent react Heat & Stir (100 °C, 12 h) add_solvent->react workup Workup (Quench, Extract, Dry) react->workup purify Purification (Column Chromatography) workup->purify product Methyl 2-phenylfuran-3-carboxylate purify->product

Caption: Suzuki-Miyaura coupling experimental workflow.

Heck Reaction

The Heck reaction allows for the synthesis of 2-vinylfuran-3-carboxylic acid derivatives through the coupling of 2-bromofuran-3-carboxylates with alkenes.

Data Presentation
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002478
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃DMAc1201885
31-OctenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cy₂NMeDioxane1102472
4CyclohexenePd(OAc)₂ (2)-NaOAcNMP1303665
Experimental Protocol: Synthesis of Ethyl 2-(styryl)furan-3-carboxylate
  • In a sealed tube, combine ethyl 2-bromofuran-3-carboxylate (1.0 equiv.), styrene (1.5 equiv.), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).

  • Add triethylamine (2.0 equiv.) and anhydrous N,N-dimethylformamide (DMF) (0.2 M).

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired ethyl 2-(styryl)furan-3-carboxylate.

setup Prepare Sealed Tube add_components Add Ester, Alkene, Catalyst, Ligand, Base, Solvent setup->add_components react Seal & Heat (100 °C, 24 h) add_components->react workup Cool, Dilute, Extract, Wash, Dry, Concentrate react->workup purify Flash Chromatography workup->purify product Ethyl 2-(styryl)furan-3-carboxylate purify->product

Caption: Heck reaction experimental workflow.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp²)–C(sp) bonds, leading to the synthesis of 2-alkynylfuran-3-carboxylic acid derivatives.

Data Presentation
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60695
21-HeptynePd(PPh₃)₄ (3)CuI (5)DIPADMF50889
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)Et₃NToluene70591
4Propargyl alcoholPdCl₂(PPh₃)₂ (2.5)CuI (5)PiperidineTHFRT1282
Experimental Protocol: Synthesis of Methyl 2-(phenylethynyl)furan-3-carboxylate
  • To a Schlenk flask under an inert atmosphere, add methyl 2-bromofuran-3-carboxylate (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).

  • Add anhydrous tetrahydrofuran (THF) (0.15 M) followed by triethylamine (2.5 equiv.).

  • Add phenylacetylene (1.1 equiv.) dropwise to the mixture.

  • Stir the reaction at 60 °C for 6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic solution with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to obtain methyl 2-(phenylethynyl)furan-3-carboxylate.

setup Inert Atmosphere Setup add_solids Add Ester, Pd Catalyst, CuI setup->add_solids add_liquids Add Solvent, Base, Alkyne add_solids->add_liquids react Stir at 60 °C for 6 h add_liquids->react workup Filter, Concentrate, Extract react->workup purify Column Chromatography workup->purify product Methyl 2-(phenylethynyl)furan-3-carboxylate purify->product

Caption: Sonogashira coupling experimental workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the synthesis of 2-(amino)furan-3-carboxylic acid derivatives by coupling 2-bromofuran-3-carboxylates with amines.

Data Presentation
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1001880
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102088
3BenzylaminePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Toluene1002475
4IndolePd(OAc)₂ (2)DavePhos (4)K₂CO₃Dioxane1101682
Experimental Protocol: Synthesis of Methyl 2-(phenylamino)furan-3-carboxylate
  • Charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (2 mol%), BINAP (3 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add methyl 2-bromofuran-3-carboxylate (1.0 equiv.), aniline (1.2 equiv.), and anhydrous toluene (0.2 M).

  • Seal the tube and heat the mixture at 100 °C for 18 hours.

  • After cooling, dilute the reaction with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography to give the desired product.

setup Prepare Schlenk Tube (Inert Atmosphere) add_solids Add Catalyst, Ligand, Base setup->add_solids add_liquids Add Ester, Amine, Solvent add_solids->add_liquids react Seal & Heat (100 °C, 18 h) add_liquids->react workup Cool, Dilute, Filter react->workup purify Column Chromatography workup->purify product Methyl 2-(phenylamino)furan-3-carboxylate purify->product

Caption: Buchwald-Hartwig amination experimental workflow.

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions.

Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂(X) Pd0->PdII_RX Oxidative Addition (R-X) PdII_RAr R-Pd(II)L₂(Ar) PdII_RX->PdII_RAr Transmetalation (ArB(OH)₂ / Base) PdII_RAr->Pd0 Reductive Elimination (R-Ar)

Caption: Suzuki-Miyaura catalytic cycle.

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂(X) Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_alkyne R-Pd(II)L₂(C≡CR') PdII_RX->PdII_R_alkyne Transmetalation PdII_R_alkyne->Pd0 Reductive Elimination (R-C≡CR') CuX CuX Cu_alkyne Cu-C≡CR' CuX->Cu_alkyne H-C≡CR' / Base Cu_alkyne->PdII_RX Cu_alkyne->CuX

Caption: Sonogashira catalytic cycle.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere where necessary.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound and its esters provide a powerful and versatile platform for the synthesis of a diverse range of functionalized furan derivatives. The protocols and data presented herein offer a solid foundation for researchers to explore and apply these valuable transformations in their synthetic endeavors. Careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.

Application Notes: Synthesis and Evaluation of 2-Bromofuran-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The furan ring is a crucial heterocyclic scaffold found in a multitude of pharmacologically active compounds.[1][2] Derivatives of furan are recognized for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The emergence of antimicrobial resistance necessitates the discovery of novel chemical entities to combat infectious diseases. Furan-based compounds, such as nitrofurantoin, are clinically used antimicrobials whose mechanism often involves the production of reactive intermediates within bacterial cells that cause lethal damage to DNA and ribosomal proteins.[1] This document outlines the synthesis of a novel library of compounds based on the "2-Bromofuran-3-carboxylic acid" scaffold and provides detailed protocols for their screening against common microbial pathogens.

Rationale

The this compound core provides a versatile starting point for medicinal chemistry exploration. The carboxylic acid group at the 3-position can be readily converted into various functional groups, such as amides or esters, allowing for the systematic investigation of structure-activity relationships (SAR). The bromine atom at the 2-position offers a site for further modification via cross-coupling reactions and can also influence the electronic properties and metabolic stability of the final compounds. This strategic design allows for the generation of a diverse chemical library to identify derivatives with potent and selective antimicrobial activity.

Proposed General Mechanism of Action

While the specific mechanism for each new derivative must be experimentally determined, a common pathway for furan-based antimicrobials involves intracellular activation. The furan ring can be enzymatically reduced within the microbial cell to generate reactive oxygen species or other radical intermediates. These highly reactive species can then interact with and disrupt essential macromolecules like DNA, RNA, and proteins, leading to a cascade of events culminating in cell death.

Mechanism_of_Action cluster_cell Bacterial Cell Compound Furan Derivative Activation Reductive Activation (e.g., by Nitroreductases) Compound->Activation Enters Cell Intermediates Reactive Intermediates (e.g., Radicals, ROS) Activation->Intermediates DNA DNA Damage Intermediates->DNA Ribosomes Ribosomal Protein Damage Intermediates->Ribosomes Death Bacterial Cell Death DNA->Death Ribosomes->Death

Caption: Proposed mechanism for furan-based antimicrobial activity.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis and evaluation of a library of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Antimicrobial Screening cluster_analysis Data Analysis start Start: 2-Bromofuran- 3-carboxylic acid step1 1. Acid Chloride Formation start->step1 step2 2. Amidation Reaction with Diverse Amines step1->step2 step3 3. Purification (Column Chromatography) step2->step3 step4 4. Prepare Compound Stock Solutions step3->step4 Characterized Derivatives step5 5. Broth Microdilution Assay (96-Well Plates) step4->step5 step6 6. Inoculation & Incubation step5->step6 step7 7. Read Results & Determine MIC step6->step7 Assay Plates step8 8. Data Tabulation & SAR Analysis step7->step8 end End: Identify Lead Compounds step8->end

Caption: Overall workflow for synthesis and antimicrobial screening.

Protocol 1: Synthesis of 2-Bromofuran-3-carboxamide Derivatives

This protocol describes a general two-step procedure for synthesizing amide derivatives starting from the commercially available this compound (CAS 197846-05-2).

Step 1A: Formation of 2-Bromofuran-3-carbonyl chloride

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.91 g, 10 mmol).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 2.2 mL, 30 mmol) and 2-3 drops of N,N-Dimethylformamide (DMF) as a catalyst.

  • Reaction: Stir the mixture and heat gently at reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-Bromofuran-3-carbonyl chloride is a light-yellow oil and is typically used in the next step without further purification.

Step 1B: Amidation

  • Setup: In a separate dry 250 mL flask under a nitrogen atmosphere, dissolve the desired amine (e.g., aniline, benzylamine, morpholine) (11 mmol, 1.1 equivalents) and triethylamine (2.1 mL, 15 mmol, 1.5 equivalents) in 50 mL of a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition: Cool the amine solution in an ice bath (0 °C). Dissolve the crude acid chloride from Step 1A in 20 mL of the same dry solvent and add it dropwise to the stirred amine solution over 20-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Upon completion, wash the reaction mixture sequentially with 50 mL of water, 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude amide product by column chromatography on silica gel or by recrystallization to yield the final pure compound. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Antimicrobial Screening via Broth Microdilution

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Synthesized compounds and control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in the appropriate sterile broth (MHB or RPMI) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[5]

  • Compound Dilution in Plate:

    • Prepare stock solutions of the synthesized derivatives and control antibiotics in DMSO (e.g., at 10 mg/mL).

    • Add 100 µL of sterile broth to all wells of a 96-well plate.[6]

    • Add 100 µL of the compound stock solution (at 2x the highest desired concentration) to the first column of wells, creating a 1:1 mixture.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[6]

    • Column 11 serves as the growth control (broth + inoculum, no compound).

    • Column 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted inoculum (from step 1) to wells in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in each well will be 200 µL.

    • Cover the plates and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A reading mirror or a plate reader can be used to assess turbidity.

    • The growth control (column 11) should show distinct turbidity, and the sterility control (column 12) should remain clear.

Data Presentation

Quantitative results from the antimicrobial screening should be summarized in a clear, tabular format to facilitate SAR analysis. The table should include the compound identifier, its structure or modification, and the MIC values against each tested strain.

Table 1: Example Antimicrobial Activity (MIC in µg/mL) of Furan Derivatives

Compound IDR-Group (Amine)S. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
F-01 Benzylamine64>256128
F-02 4-Chlorobenzylamine3212864
F-03 Morpholine128>256>256
F-04 4-Fluorophenylamine166432
Cipro. (Control)0.50.25NA
Flucon. (Control)NANA2
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally. Cipro. = Ciprofloxacin; Flucon. = Fluconazole; NA = Not Applicable.

References

Application of 2-Bromofuran-3-carboxylic Acid in the Synthesis of Anticancer Agents: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a notable absence of direct applications of 2-Bromofuran-3-carboxylic acid as a starting material or key intermediate in the synthesis of documented anticancer agents. While the furan moiety is a constituent of various biologically active compounds, and brominated heterocyclic systems are of interest in medicinal chemistry, the specific utility of this compound in oncology research is not well-established in publicly accessible research.

Our targeted searches for the role of "this compound" in cancer research did not yield specific instances of its use in the development of chemotherapeutic agents. The existing literature primarily points towards its application in other fields. For instance, the methyl ester of this compound has been utilized in the synthesis of 1-(2-phenoxymethylheteroaryl)piperidine and piperazine compounds, which have been investigated as serotonin and norepinephrine reuptake inhibitors for the potential treatment of neuropathic pain.[1] Additionally, this furan derivative has been documented as a precursor in the synthesis of thionolactone monomers for the development of novel polymer materials.[2]

While the direct application of this compound in anticancer agent synthesis is not apparent, it is worth noting that a related but structurally distinct class of compounds, brominated benzofurans (a furan ring fused to a benzene ring), has been the subject of investigation for their cytotoxic properties. Research in this area has explored various brominated benzofuran derivatives and their potential as anticancer agents, although these are not synthesized from this compound.

Due to the lack of specific data on the use of this compound in the synthesis of anticancer agents, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams at this time. Further research and publication in this specific area would be required to generate the necessary information for such a document.

References

Application Notes and Protocols for Monitoring 2-Bromofuran-3-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 2-Bromofuran-3-carboxylic acid. The following protocols are designed to be adapted for various reaction setups, enabling accurate tracking of reactants, intermediates, and products.

Overview of Analytical Techniques

A multi-faceted approach employing various analytical techniques is recommended for the robust monitoring of reactions with this compound. The choice of technique will depend on the specific reaction conditions, the properties of the compounds involved, and the information required (e.g., qualitative, quantitative, structural).

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction progress, purity assessment of the final product, and separation of non-volatile components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile compounds, providing both separation and structural information. This is particularly useful for identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of starting materials, intermediates, and final products. ¹H and ¹³C NMR can provide detailed information about the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups present in the reactants and products, allowing for a quick assessment of reaction initiation and completion.

  • Thin-Layer Chromatography (TLC): A rapid and simple qualitative technique for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[1]

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

Reverse-phase HPLC with UV detection is a highly effective method for quantifying the consumption of this compound and the formation of products.

Experimental Protocol: HPLC Analysis

Materials and Reagents:

  • This compound standard (≥96% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase acidification)[2]

  • Reaction samples (quenched and diluted)

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid or 0.1% formic acid). The exact ratio should be optimized for the specific reaction mixture, starting with a gradient or isocratic elution. A common starting point is a 10% acetonitrile in water with 0.02 M ortho-phosphoric acid.[2]

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile or methanol.

    • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]

  • Sample Preparation:

    • At various time points, withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately (e.g., by cooling or adding a quenching agent).

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Injection Volume: 10-20 µL[2]

    • Column Temperature: Ambient or controlled at 25-30 °C[2]

    • Detection: UV at 254 nm or a suitable wavelength determined by UV-Vis spectroscopy. A PDA detector can be used to monitor multiple wavelengths.[2]

  • Data Analysis:

    • Integrate the peak areas of the reactant and product(s).

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the reactant and product(s) in the reaction samples using the calibration curve.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for monitoring a reaction where this compound is a reactant.

Time (min)This compound Peak AreaConcentration (µg/mL)% Conversion
0500,0001000
30350,0007030
60200,0004060
12050,0001090
1805,000199

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis

GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile byproducts that may form during the reaction.[3]

Experimental Protocol: GC-MS Analysis

Materials and Reagents:

  • Reaction samples (quenched)

  • An appropriate solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)[4][5]

Procedure:

  • Sample Preparation:

    • Withdraw an aliquot of the reaction mixture and quench it.

    • Perform a liquid-liquid extraction with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The sample can be concentrated or diluted as needed.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[5]

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a high temperature (e.g., 250 °C) to elute all components.

    • MS Source Temperature: 200-230 °C[6]

    • MS Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV[6]

    • Scan Range: m/z 40-500

  • Data Analysis:

    • Identify compounds by comparing their mass spectra to a spectral library (e.g., NIST).

    • Quantification can be performed using an internal standard.

Quantitative Data Summary (Hypothetical)
CompoundRetention Time (min)Key m/z Ions
This compound12.5190, 192, 145, 147
Furan (potential byproduct)3.268, 39
Product15.8(Depends on the product)

NMR and FTIR for Structural Analysis

NMR Spectroscopy

¹H and ¹³C NMR are invaluable for confirming the structure of the final product and any isolated intermediates.

  • ¹H NMR: The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (10-12 ppm).[7] Protons on the furan ring will have characteristic chemical shifts and coupling constants.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will have a chemical shift in the range of 160-180 ppm.[7] The carbons of the furan ring will also have distinct signals.

FTIR Spectroscopy

FTIR can be used to quickly monitor the disappearance of the starting material's functional groups and the appearance of the product's functional groups.

  • Characteristic IR Absorptions for this compound:

    • O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

    • C=O stretch (carboxylic acid): Strong band around 1700 cm⁻¹

    • C=C stretch (furan ring): Bands around 1510-1560 cm⁻¹[8]

    • C-O-C stretch (furan ring): Band around 1020 cm⁻¹[8]

Visualizations

Logical Workflow for Reaction Monitoring

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_analysis Analytical Monitoring cluster_final Final Product Analysis start Start Reaction (this compound + Reagents) sampling Aliquot Sampling at Timed Intervals start->sampling Time quench Quench Reaction sampling->quench tlc TLC Analysis (Qualitative Progress) quench->tlc hplc HPLC Analysis (Quantitative Conversion) quench->hplc gcms GC-MS Analysis (Byproduct Identification) quench->gcms workup Reaction Workup & Purification hplc->workup Reaction Completion nmr NMR Spectroscopy (Structural Confirmation) workup->nmr ftir FTIR Spectroscopy (Functional Group Analysis) workup->ftir

Caption: Workflow for monitoring reactions of this compound.

Hypothetical Suzuki Coupling Reaction Pathway

A Suzuki coupling reaction is a plausible transformation for this compound. The following diagram illustrates this hypothetical reaction.

Suzuki_Coupling reactant1 This compound product 2-Aryl-furan-3-carboxylic acid reactant1->product reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->product catalyst Pd Catalyst + Base catalyst->product

Caption: Hypothetical Suzuki coupling of this compound.

References

Application Note: A Scalable Synthesis Protocol for 2-Bromofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromofuran-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for more complex molecular architectures. The efficient and scalable synthesis of this compound is crucial for ensuring a reliable supply for research and development activities. This application note details a robust and scalable two-step synthetic protocol starting from the commercially available 3-furoic acid. The described methodology is designed for ease of operation and high yield, making it suitable for scale-up in a laboratory or pilot plant setting.

Overall Reaction Scheme

The synthesis proceeds via the direct bromination of 3-furoic acid. This approach is advantageous due to the availability of the starting material and the straightforward nature of the electrophilic aromatic substitution on the furan ring.

Experimental Protocol

Step 1: Bromination of 3-Furoic Acid

This protocol describes the direct bromination of 3-furoic acid to yield this compound.

Materials and Reagents:

  • 3-Furoic acid

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer

  • Heating/cooling mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 112.08 g (1.0 mol) of 3-furoic acid in 500 mL of dimethylformamide (DMF).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Brominating Agent: Dissolve 177.98 g (1.0 mol) of N-Bromosuccinimide (NBS) in 500 mL of DMF. Slowly add the NBS solution to the cooled 3-furoic acid solution via the addition funnel over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quenching: Pour the reaction mixture into 2 L of ice-cold deionized water with vigorous stirring.

  • Extraction: Transfer the aqueous mixture to a 4 L separatory funnel and extract with dichloromethane (3 x 500 mL).

  • Washing: Combine the organic layers and wash with 1 M HCl (2 x 300 mL) followed by brine (1 x 300 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound.

  • Drying: Dry the purified product under vacuum at 40 °C to a constant weight.

Data Presentation

Parameter3-Furoic AcidN-Bromosuccinimide (NBS)This compound
Molecular Weight ( g/mol ) 112.08177.98190.98
Amount (g) 112.08177.98~152.8 (Theoretical)
Amount (mol) 1.01.0~0.8 (Typical)
Equivalents 1.01.0-
Typical Yield (%) --80%
Purity (by HPLC, %) >98%>98%>98%
Melting Point (°C) 120-122[1]175-180 (decomposes)160-163[2]

Visualization of the Experimental Workflow

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 3-Furoic Acid in DMF B Cool to 0-5 °C A->B C Slowly add NBS in DMF B->C D Stir at Room Temperature C->D E Quench with Ice Water D->E F Extract with Dichloromethane E->F G Wash with 1M HCl and Brine F->G H Dry with Na2SO4 and Concentrate G->H I Recrystallize from Ethanol/Water H->I J Dry under Vacuum I->J Product Pure this compound J->Product

Caption: A flowchart illustrating the key stages in the scale-up synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide is a corrosive and lachrymatory agent; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

The protocol described in this application note provides a scalable and efficient method for the synthesis of this compound. The use of readily available starting materials and straightforward reaction conditions makes this procedure well-suited for implementation in both academic and industrial research settings. The high yield and purity of the final product ensure its suitability for subsequent applications in drug discovery and development.

References

Troubleshooting & Optimization

Common byproducts in the synthesis of "2-Bromofuran-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Bromofuran-3-carboxylic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: During the synthesis of this compound, several byproducts can be formed depending on the synthetic route and reaction conditions. The most common byproducts include:

  • Dibrominated furans: Such as 2,5-dibromofuran-3-carboxylic acid, arising from over-bromination of the furan ring. The furan nucleus is highly reactive towards electrophilic substitution.[1]

  • Isomeric products: Formation of 5-bromo-furan-3-carboxylic acid can occur, although the 2-position is generally more activated.

  • Unreacted starting material: Incomplete reactions can leave residual furan-3-carboxylic acid.

  • Ring-opened products: Furans are susceptible to ring-opening under strongly acidic or oxidative conditions.[1]

  • Decarboxylated byproducts: At elevated temperatures, loss of the carboxylic acid group can lead to the formation of 2-bromofuran.

Q2: What causes the formation of these byproducts?

A2: The formation of byproducts is typically influenced by several factors:

  • Stoichiometry of Brominating Agent: An excess of the brominating agent (e.g., N-bromosuccinimide or bromine) can lead to the formation of dibrominated species.

  • Reaction Temperature: Higher temperatures can promote over-bromination and decarboxylation. Some brominations of furan derivatives are conducted at low temperatures (e.g., 0 °C) to improve selectivity.[2]

  • Reaction Time: Prolonged reaction times can increase the likelihood of side reactions and byproduct formation.

  • Purity of Starting Materials: Impurities in the initial furan-3-carboxylic acid can lead to a variety of undesired brominated side products.

  • Presence of Strong Acids: Strong acids can catalyze polymerization or ring-opening of the furan ring.[1]

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, consider the following strategies:

  • Control Stoichiometry: Use a precise molar equivalent of the brominating agent. A slight excess may be necessary for full conversion, but large excesses should be avoided.

  • Optimize Temperature: Maintain a low and consistent reaction temperature.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it once the starting material is consumed.

  • Use High-Purity Reagents: Ensure the starting furan-3-carboxylic acid and other reagents are of high purity.

  • Choose Appropriate Solvent: The choice of solvent can influence the reactivity and selectivity of the bromination.

Q4: How can I remove byproducts from my final product?

A4: Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common and effective method for purifying solid carboxylic acids. A suitable solvent system (e.g., hexane/ethyl acetate) can be used to selectively crystallize the desired product, leaving impurities in the mother liquor.[3]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A gradient of solvents, such as ethyl acetate in hexanes, is often effective.[4][5]

  • Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction into a basic aqueous solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.

Troubleshooting Guide

Issue 1: Low or no yield of this compound.

  • Possible Cause: Inactive brominating agent.

    • Solution: Use a fresh bottle of the brominating agent, such as N-bromosuccinimide (NBS), and ensure it has been stored correctly.

  • Possible Cause: Reaction conditions are not optimal.

    • Solution: Verify the reaction temperature and time. Ensure adequate mixing of the reactants.

  • Possible Cause: Degradation of the starting material or product.

    • Solution: Avoid excessively high temperatures and the presence of strong, non-catalytic acids that can lead to decomposition of the furan ring.[1]

Issue 2: The final product is a dark, tarry substance.

  • Possible Cause: Polymerization of the furan ring.

    • Solution: This is often caused by strong acidic conditions or high temperatures.[1] Consider using a milder brominating agent or adding a non-nucleophilic base to scavenge acid byproducts. Running the reaction at a lower temperature can also help.

Issue 3: The NMR spectrum of the product shows multiple sets of furan peaks.

  • Possible Cause: Presence of isomeric or over-brominated byproducts.

    • Solution: This indicates a lack of selectivity in the bromination. To address this, lower the reaction temperature and carefully control the stoichiometry of the brominating agent. Purify the crude product using column chromatography or multiple recrystallizations to isolate the desired isomer.

Issue 4: Difficulty in removing the unreacted starting material.

  • Possible Cause: Incomplete reaction.

    • Solution: Increase the reaction time or slightly increase the amount of brominating agent. Monitor the reaction by TLC to ensure complete consumption of the starting material. If separation is still an issue, column chromatography is the recommended purification method.

Data Presentation: Common Byproducts

The following table summarizes the potential byproducts in the synthesis of this compound. The yields are hypothetical and can vary significantly based on reaction conditions.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Potential Reason for FormationSuggested Purification Method
Furan-3-carboxylic acidC₅H₄O₃112.08Incomplete reactionColumn Chromatography, Recrystallization
2,5-Dibromofuran-3-carboxylic acidC₅H₂Br₂O₃269.88Excess brominating agent, high temperatureColumn Chromatography, Recrystallization
5-Bromofuran-3-carboxylic acidC₅H₃BrO₃190.98Isomeric impurity from non-selective brominationColumn Chromatography
2-BromofuranC₄H₃BrO146.97Decarboxylation at high temperaturesAcid-Base Extraction, Distillation (if volatile)

Experimental Protocols

Synthesis of this compound via Bromination of Furan-3-carboxylic acid

This protocol is a general guideline based on common bromination procedures for furan derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furan-3-carboxylic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform. Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Dissolve N-bromosuccinimide (NBS) (1.05 eq) in the same solvent and add it dropwise to the cooled solution of furan-3-carboxylic acid over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a hexane/ethyl acetate mixture or by silica gel column chromatography.[3]

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield No impure_product Impure Product? low_yield->impure_product No check_reagents Verify Reagent Activity and Stoichiometry low_yield->check_reagents Yes end_product Successful Synthesis impure_product->end_product No identify_byproducts Identify Byproducts (NMR, MS) impure_product->identify_byproducts Yes optimize_conditions Optimize Temperature and Reaction Time check_reagents->optimize_conditions optimize_conditions->start Retry Synthesis purify Purify by Recrystallization or Chromatography identify_byproducts->purify purify->end_product Purity Acceptable adjust_synthesis Adjust Synthesis Conditions (e.g., lower temp, less Br2) purify->adjust_synthesis Purity Unacceptable adjust_synthesis->start Retry Synthesis

Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.

ExperimentalWorkflow Experimental Workflow for this compound Synthesis start Start dissolve Dissolve Furan-3-carboxylic acid in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add NBS Solution Dropwise cool->add_nbs react Stir at 0 °C to RT add_nbs->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purify by Recrystallization or Chromatography workup->purify characterize Characterize Product (NMR, MS, mp) purify->characterize end_product Final Product characterize->end_product

References

Preventing decomposition of "2-Bromofuran-3-carboxylic acid" during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Bromofuran-3-carboxylic acid. Our aim is to help you overcome common challenges and prevent the decomposition of this valuable compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and direct approach is the electrophilic bromination of 3-furoic acid. This method involves treating 3-furoic acid with a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine, in an appropriate solvent. Careful control of reaction conditions is crucial to ensure selective bromination at the C2 position and to minimize side reactions.

Q2: My reaction is turning dark, and I'm getting a low yield of the desired product. What is happening?

A dark reaction mixture and low yield are often indicative of product decomposition or the formation of polymeric byproducts. The primary cause of decomposition for this compound is decarboxylation, where the carboxylic acid group is lost as carbon dioxide, particularly at elevated temperatures or under harsh acidic or basic conditions. Over-bromination can also lead to the formation of colored impurities.

Q3: How can I minimize the decarboxylation of this compound during synthesis and workup?

To minimize decarboxylation, it is essential to maintain low temperatures throughout the synthesis and purification process. Avoid strong acids and bases, and keep the reaction and workup times as short as possible. Purification via crystallization at low temperatures is often preferred over chromatography on silica gel, which can be acidic and promote decomposition.

Q4: What are the best practices for purifying crude this compound?

Purification should be conducted promptly after the reaction is complete. Recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes) at a controlled, low temperature is the recommended method. If column chromatography is necessary, use a neutral stationary phase like deactivated silica gel and a non-polar eluent system, and perform the separation quickly to minimize contact time.

Q5: Can I store this compound, and if so, under what conditions?

This compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration (2-8 °C) is recommended.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no conversion of starting material (3-furoic acid) 1. Inactive brominating agent. 2. Insufficient reaction temperature or time.1. Use a fresh, high-purity brominating agent (e.g., recrystallized NBS). 2. Gradually increase the reaction time, while carefully monitoring for the onset of decomposition. A slight, controlled increase in temperature may be necessary, but should be done with caution.
Formation of multiple products (poor regioselectivity) 1. Reaction temperature is too high. 2. Incorrect choice of solvent or brominating agent.1. Maintain a low reaction temperature (e.g., 0-5 °C). 2. Use a less reactive brominating agent or a more polar solvent to improve selectivity.
Significant decarboxylation (loss of CO2) 1. Elevated reaction or workup temperature. 2. Presence of strong acids or bases.1. Conduct the reaction and all subsequent steps at low temperatures. 2. Use a mild, non-nucleophilic base if necessary for pH adjustment during workup. Avoid strong acids for quenching.
Product decomposes during purification 1. Use of acidic silica gel for chromatography. 2. Prolonged heating during recrystallization.1. If chromatography is unavoidable, use deactivated (neutral) silica gel. 2. For recrystallization, dissolve the crude product in a minimal amount of warm solvent and then cool slowly. Avoid prolonged heating.
Dark-colored reaction mixture or final product 1. Formation of polymeric byproducts. 2. Over-bromination of the furan ring.1. Ensure an inert atmosphere and use degassed solvents to prevent oxidative polymerization. 2. Use a stoichiometric amount of the brominating agent and add it portion-wise to the reaction mixture.

Experimental Protocols

Synthesis of this compound from 3-Furoic Acid

Materials:

  • 3-Furoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve 3-furoic acid (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with a cold, saturated aqueous sodium bicarbonate solution, followed by brine.

  • Carefully acidify the combined aqueous layers with cold 1 M HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • For further purification, recrystallize the crude product from a minimal amount of hot water or an ethyl acetate/hexanes mixture.

Visualizations

Synthesis_Pathway 3-Furoic_acid 3-Furoic acid Reaction Bromination (0 °C) 3-Furoic_acid->Reaction NBS N-Bromosuccinimide (NBS) in Acetonitrile NBS->Reaction 2-Bromofuran-3-carboxylic_acid This compound Reaction->2-Bromofuran-3-carboxylic_acid

Caption: Synthesis of this compound.

Decomposition_Pathway 2-Bromofuran-3-carboxylic_acid This compound Decarboxylation Decarboxylation 2-Bromofuran-3-carboxylic_acid->Decarboxylation Heat_Acid_Base Heat, Acid, or Base Heat_Acid_Base->Decarboxylation 2-Bromofuran 2-Bromofuran + CO2 Decarboxylation->2-Bromofuran

Caption: Decomposition via decarboxylation.

Troubleshooting_Workflow Start Low Yield or Decomposition Observed Check_Temp Was the reaction temperature kept low? Start->Check_Temp Check_pH Were strong acids/bases avoided during workup? Check_Temp->Check_pH Yes Optimize_Temp Action: Maintain 0-5 °C throughout the process. Check_Temp->Optimize_Temp No Check_Purification Was purification done quickly at low temp? Check_pH->Check_Purification Yes Optimize_pH Action: Use mild buffers and avoid strong reagents. Check_pH->Optimize_pH No Optimize_Purification Action: Use low-temp crystallization. Check_Purification->Optimize_Purification No End Improved Yield and Stability Check_Purification->End Yes Optimize_Temp->Check_pH Optimize_pH->Check_Purification Optimize_Purification->End

Caption: Troubleshooting workflow for synthesis.

References

Optimizing reaction conditions for the bromination of furan derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of furan derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting solutions and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. Furan's high reactivity in electrophilic aromatic substitution makes it a valuable heterocycle, but also presents unique challenges in controlling reaction conditions.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is furan so reactive towards electrophilic bromination, and which position is favored?

Furan is an electron-rich aromatic heterocycle, making it significantly more reactive than benzene in electrophilic substitution reactions.[4] The oxygen heteroatom donates electron density to the ring, increasing its nucleophilicity.[4] Bromination, like other electrophilic substitutions, primarily occurs at the C2 (α) position.[2][3][5] This preference is due to the greater stabilization of the cationic intermediate (sigma complex) formed during attack at the C2 position, which can be represented by more stable resonance structures compared to attack at the C3 (β) position.[2]

Q2: What are the most common brominating agents for furan derivatives?

The choice of brominating agent is critical for controlling the reaction's outcome. Common reagents include:

  • Bromine (Br₂): A strong brominating agent. Its high reactivity can lead to over-bromination and side reactions if not used under carefully controlled, mild conditions (e.g., low temperatures).[6][7]

  • N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine.[8][9] It is often preferred for substrates sensitive to strong acids or prone to over-bromination.[8][9] NBS reactions can proceed via electrophilic or radical pathways depending on the conditions.[9][10]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another mild brominating agent that can offer high yields, particularly for dibromination.[11]

Q3: How can I control the regioselectivity of the bromination?

Achieving the desired regioselectivity (e.g., C2 vs. C3, or selective bromination of a substituted furan) depends on several factors:

  • Directing Effects of Substituents: Electron-donating groups (EDGs) on the furan ring activate it further and direct bromination to specific positions. Electron-withdrawing groups (EWGs) deactivate the ring, making the reaction slower and potentially altering selectivity.[7]

  • Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring bromination at less sterically hindered sites.

  • Reaction Conditions: Temperature, solvent, and the choice of brominating agent can all influence the kinetic vs. thermodynamic control of the reaction, thereby affecting the product distribution.

Q4: What is the best way to prevent over-bromination (polybromination)?

Furan's high reactivity makes polybromination a common issue.[6] To favor mono-bromination, consider the following strategies:

  • Use a milder brominating agent like NBS.[6]

  • Carefully control the stoichiometry, using only a slight excess or an equimolar amount of the brominating agent.

  • Add the brominating agent portion-wise or as a dilute solution to maintain a low concentration in the reaction mixture.[12]

  • Maintain low reaction temperatures.[6]

Troubleshooting Guide

This section addresses specific problems that may arise during the bromination of furan derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Decomposition of Furan Ring: Furans are sensitive to acidic conditions, which can be generated during bromination (HBr formation).[12] 2. Inactive Brominating Agent: NBS can degrade over time. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction or may react with the reagents.[13] 4. Reaction Temperature Too Low: The activation energy for the reaction may not be met.1. Add a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) to scavenge the acid produced.[12] 2. Use freshly recrystallized NBS for the reaction.[10] 3. Screen different solvents. Dioxane, DMF, CCl₄, and CH₂Cl₂ are commonly used.[7][14] Ensure solvents are anhydrous.[9][10] 4. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Multiple Products / Poor Regioselectivity 1. Over-bromination: The high reactivity of the mono-brominated product leads to di- or tri-brominated species.[12] 2. Isomer Formation: Both C2 and C3 isomers, or other positional isomers on substituted furans, are being formed. 3. Side-Chain Bromination: For furans with alkyl substituents, radical bromination on the side chain can occur, especially with NBS under radical conditions (light, radical initiator).[9][10]1. Use a milder brominating agent (NBS).[6] Employ low temperatures (-5 °C to 0 °C).[4][7] Use a 1:1 stoichiometry of furan to brominating agent. 2. Modify directing groups on the furan ring if possible. Lowering the reaction temperature may enhance selectivity.[15] 3. For ring bromination, perform the reaction in the dark and without radical initiators. For selective side-chain bromination, use a non-polar solvent like CCl₄ with a radical initiator (e.g., AIBN, benzoyl peroxide).[9][10]
Product Decomposition During Workup or Purification 1. Acid Sensitivity: The brominated furan product may be unstable in the presence of acid.[12] 2. Silica Gel Acidity: Standard silica gel for chromatography is acidic and can cause decomposition of sensitive products.[12]1. Perform a prompt aqueous workup upon reaction completion. Use a mild base (e.g., NaHCO₃ solution) to neutralize any acid. 2. Neutralize silica gel by treating it with a solution of triethylamine in the eluent system before packing the column. Alternatively, use a different stationary phase like alumina.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Mono-bromination of Furan using NBS

This protocol is a representative example for a lab-scale synthesis of 2-bromofuran.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve furan (1.0 eq) in anhydrous DMF (or dioxane) (approx. 0.5 M).

  • Cooling: Cool the solution to -5 °C in an ice-salt bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the NBS solution dropwise to the stirred furan solution over 30-60 minutes, ensuring the internal temperature does not rise above 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on neutralized silica gel.

Visual Guides

To further aid in experimental design and troubleshooting, the following diagrams illustrate key workflows and concepts.

G start Start: Furan Derivative & Brominating Agent setup Dissolve Substrate in Anhydrous Solvent under Inert Atmosphere start->setup 1. Reaction Setup process process decision decision output output end End: Purified Bromofuran cool Cool to Optimal Temperature (e.g., -5 °C to 0 °C) setup->cool 2. Control Temperature addition Add Brominating Agent Solution (e.g., NBS in DMF) Dropwise cool->addition 3. Add Reagent monitor Monitor by TLC / GC-MS addition->monitor 4. Monitor Progress decision_complete Complete? monitor->decision_complete Is reaction complete? decision_complete->monitor No workup 5. Aqueous Workup & Extraction decision_complete->workup Yes purify Column Chromatography or Distillation workup->purify 6. Purification purify->end

Caption: General experimental workflow for the bromination of furan derivatives.

G problem problem cause cause solution solution low_yield Problem: Low Yield / No Reaction cause1 Possible Cause: Furan Ring Decomposition (Acidic Conditions) low_yield->cause1 cause2 Possible Cause: Reaction Conditions Not Optimal low_yield->cause2 cause3 Possible Cause: Poor Workup low_yield->cause3 sol1 Add Non-nucleophilic Base (e.g., Pyridine) cause1->sol1 Solution sol2 Check Reagent Purity (NBS) Optimize Solvent & Temperature cause2->sol2 Solution sol3 Ensure Prompt & Neutral Workup Conditions cause3->sol3 Solution multi_prod Problem: Multiple Products cause4 Possible Cause: Over-bromination multi_prod->cause4 cause5 Possible Cause: Poor Regioselectivity multi_prod->cause5 sol4 Use Milder Agent (NBS) Lower Temperature Control Stoichiometry cause4->sol4 Solution sol5 Lower Temperature Evaluate Steric/Electronic Effects cause5->sol5 Solution

Caption: Troubleshooting decision tree for common bromination issues.

G center_node Regioselectivity (C2 vs C3) factor factor outcome outcome sub_fx Substituent Effects sub_fx->center_node edg EDG: Activates Ring (Directs ortho/para) sub_fx->edg ewg EWG: Deactivates Ring (Directs meta) sub_fx->ewg reagent Brominating Agent reagent->center_node br2 Br₂: High Reactivity Less Selective reagent->br2 nbs NBS: Mild Reactivity More Selective reagent->nbs conditions Reaction Conditions conditions->center_node temp Low Temp: Favors Kinetic Product conditions->temp solvent Solvent Polarity: Can Influence Pathway conditions->solvent sterics Steric Hindrance sterics->center_node

Caption: Key factors influencing regioselectivity in furan bromination.

References

Technical Support Center: Purification of Brominated Furan Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of brominated furan carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude brominated furan carboxylic acids?

A1: Common impurities can originate from the starting materials, side reactions during bromination, or degradation of the product. These may include:

  • Unreacted starting material: Such as 2-furancarboxylic acid.

  • Over-brominated products: Di- or poly-brominated furan carboxylic acids can form, especially if an excess of the brominating agent is used or if reaction conditions are not carefully controlled.

  • Positional isomers: Depending on the starting material and reaction conditions, bromination might occur at other positions on the furan ring.

  • Degradation products: The furan ring can be sensitive to acidic conditions and oxidation, potentially leading to ring-opened byproducts.[1]

  • Residual solvents: Solvents used in the reaction or work-up may be present in the crude product.

Q2: Which purification techniques are most effective for brominated furan carboxylic acids?

A2: The choice of purification method depends on the scale of the experiment, the nature of the impurities, and the desired final purity. The most common and effective techniques are:

  • Recrystallization: This is a highly effective method for removing impurities with different solubility profiles. It is often the preferred method for obtaining high-purity crystalline solids.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the target compound from closely related impurities, such as isomers and over-brominated byproducts.[2]

  • Acid-Base Extraction: This technique can be useful for separating the acidic product from non-acidic impurities. The brominated furan carboxylic acid can be extracted into a basic aqueous solution, leaving non-acidic impurities in the organic layer. The product is then recovered by acidifying the aqueous layer.

Q3: My brominated furan carboxylic acid appears discolored (yellow or brown). What is the cause and how can I fix it?

A3: Discoloration is often due to the presence of colored, polymeric, or degradation byproducts. To remove these impurities, you can:

  • Recrystallize with activated charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Column Chromatography: This can effectively separate the desired colorless product from the colored impurities.

Q4: The yield of my purified brominated furan carboxylic acid is low after recrystallization. What are the possible reasons?

A4: Low recovery during recrystallization is a common issue and can be caused by several factors:

  • Using too much solvent: This is the most frequent cause, as a significant amount of the product remains dissolved in the mother liquor even after cooling. To improve the yield, you can try to partially evaporate the solvent to concentrate the solution and induce further crystallization.

  • The crude material has a high impurity level: A large proportion of impurities will naturally lead to a lower yield of the pure compound.

  • The product is significantly soluble in the cold solvent: If the solubility difference between the hot and cold solvent is not large enough, recovery will be poor. In this case, testing a different recrystallization solvent or a co-solvent system is recommended.

Q5: How can I assess the purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of brominated furan carboxylic acids.[3][4][5] Key parameters to consider for your HPLC method include:

  • Column: A C18 reverse-phase column is commonly used.[5]

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer (e.g., with phosphoric acid or formic acid) is typical.[6]

  • Detection: UV detection is suitable as the furan ring is a good chromophore.[3]

Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and provide information on purity when compared to a known standard. The melting point of the purified solid is also a good indicator of purity; a sharp melting point within the expected range suggests a high-purity compound.[7]

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause(s) Suggested Solution(s)
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The melting point of the compound might be lower than the boiling point of the solvent.- Add more of the hot recrystallization solvent to ensure complete dissolution. - Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before placing it in an ice bath. - Use a different solvent with a lower boiling point. - Try a co-solvent system. Dissolve the compound in a good solvent and then add a miscible "anti-solvent" (in which the compound is less soluble) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.
No crystals form upon cooling. The solution is not saturated enough. The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration of the product. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. - Add a seed crystal of the pure compound. - Place the solution in a colder environment (e.g., a freezer), if the solvent's freezing point allows. - Change to a solvent in which the compound is less soluble.
Low recovery of the purified product. Too much solvent was used for dissolution. The product is significantly soluble in the cold solvent. Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Cool the solution for a longer period or to a lower temperature to maximize crystal formation. - Ensure the funnel and filter paper are pre-heated before hot filtration to prevent the product from crashing out. - Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Column Chromatography Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor separation of the product from an impurity. The polarity of the eluent is too high or too low. The chosen stationary phase (e.g., silica gel) is not suitable.- Adjust the solvent system. Perform thin-layer chromatography (TLC) with various solvent mixtures to find the optimal eluent for good separation. - Consider adding a small amount of acid (e.g., acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing. - If using silica gel, ensure it is properly packed and equilibrated. - Consider using a different stationary phase, such as alumina or reverse-phase silica.
The product is not eluting from the column. The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the eluent. For example, increase the percentage of a more polar solvent like ethyl acetate or methanol in a hexane or dichloromethane-based system. - If the compound is still retained, a small percentage of acetic acid in the eluent can help to protonate the carboxylic acid and reduce its interaction with the silica gel.
Streaking or tailing of the product band. The compound is interacting too strongly with the stationary phase. The column is overloaded.- Add a small amount of a polar modifier, like acetic acid, to the eluent to improve the peak shape. - Ensure that the amount of crude material loaded onto the column is appropriate for the column size.

Quantitative Data Summary

The following table summarizes typical data for the purification of 5-bromo-2-furancarboxylic acid. The values are illustrative and can vary depending on the specific experimental conditions and the purity of the crude material.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Key Considerations
Recrystallization (from boiling water) ~85%>98%60-80%Effective for removing less polar and some colored impurities. Yield can be optimized by minimizing the amount of solvent used.
Silica Gel Column Chromatography ~85%>99%50-70%Excellent for separating isomers and over-brominated byproducts. Yield may be lower due to losses on the column.
Acid-Base Extraction followed by Recrystallization ~80%>97%55-75%Good for removing non-acidic impurities. The final recrystallization step is crucial for achieving high purity.

Experimental Protocols

Protocol 1: Purification of 5-Bromo-2-furancarboxylic Acid by Recrystallization

Materials:

  • Crude 5-bromo-2-furancarboxylic acid

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 5-bromo-2-furancarboxylic acid in an Erlenmeyer flask. Add a minimal amount of boiling deionized water while stirring and heating on a hot plate until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Hot Filtration (if charcoal was added): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% phosphoric acid. The exact ratio will depend on the specific column and system and should be optimized to achieve good separation.

  • Standard Solution Preparation: Prepare a stock solution of high-purity 5-bromo-2-furancarboxylic acid in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a small amount of the purified product and dissolve it in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Analysis: Determine the retention time of 5-bromo-2-furancarboxylic acid from the chromatograms of the standards. Identify and quantify any impurities in the sample chromatogram by comparing their retention times to those of potential known impurities or by calculating the area percentage of all peaks.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Furancarboxylic Acid bromination Bromination start->bromination crude_product Crude Brominated Furan Carboxylic Acid bromination->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction hplc HPLC Analysis recrystallization->hplc column_chromatography->hplc acid_base_extraction->hplc hplc->recrystallization Purity < 98% hplc->column_chromatography Purity < 98% pure_product Pure Product hplc->pure_product Purity > 98% nmr NMR Spectroscopy mp Melting Point pure_product->nmr pure_product->mp

Caption: General experimental workflow for the synthesis, purification, and analysis of brominated furan carboxylic acids.

troubleshooting_logic start Low Purity after Initial Purification check_impurities Identify Impurities (TLC/HPLC) start->check_impurities isomers Isomers or Over-brominated? check_impurities->isomers Yes colored_impurities Colored Impurities? check_impurities->colored_impurities No column_chrom Perform Column Chromatography isomers->column_chrom starting_material Unreacted Starting Material? colored_impurities->starting_material No charcoal_recryst Recrystallize with Activated Charcoal colored_impurities->charcoal_recryst Yes acid_base Perform Acid-Base Extraction starting_material->acid_base Yes end_success High Purity Product starting_material->end_success No column_chrom->end_success charcoal_recryst->end_success acid_base->end_success

Caption: Troubleshooting logic for selecting a secondary purification method based on the identified impurities.

References

Technical Support Center: Suzuki Coupling with 2-Bromofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving 2-Bromofuran-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?

A1: A low or nonexistent yield in a Suzuki coupling with this substrate can stem from several factors. A systematic troubleshooting approach is recommended:

  • Catalyst Deactivation: The carboxylic acid functionality can coordinate with the palladium catalyst, leading to deactivation. The choice of palladium precursor and ligands is critical. For instance, Pd(dppf)Cl₂ is a robust catalyst for some challenging couplings.[1]

  • Base Selection: The base is crucial for activating the boronic acid. However, a base that is too strong can lead to side reactions, while a weak base may not facilitate the reaction. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1]

  • Solvent System: The solubility of this compound and its salts can be problematic. A biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) is often employed to dissolve both the organic and inorganic reagents.[2]

  • Reaction Temperature: Insufficient temperature can result in a slow or incomplete reaction. Typically, temperatures between 80-120 °C are required.[1]

  • Degassing: Inadequate removal of oxygen can lead to the oxidative homocoupling of the boronic acid, consuming it and reducing the yield of the desired product.[3]

Q2: I am observing significant formation of side products. What are the likely side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired Suzuki coupling of this compound:

  • Protodebromination (Dehalogenation): This is the replacement of the bromine atom on the furan ring with a hydrogen atom, resulting in furan-3-carboxylic acid. This can be caused by certain bases or impurities in the reaction mixture.

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the this compound. Homocoupling of the boronic acid is often promoted by the presence of oxygen.[1][3] Thoroughly degassing the solvent and reaction mixture is crucial for minimizing this side product.

  • Decarboxylation: The carboxylic acid group may be lost, particularly at elevated temperatures, leading to the formation of 2-bromofuran. This can then undergo Suzuki coupling to form a different product than desired. In some cases, a decarboxylative Suzuki coupling can be a planned alternative synthetic route.[4][5][6]

To minimize these side reactions, careful optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) is essential.

Q3: How does the carboxylic acid group on the furan ring specifically impact the Suzuki coupling reaction?

A3: The carboxylic acid group introduces specific challenges:

  • Catalyst Inhibition: The carboxylate anion, formed under basic conditions, can coordinate to the palladium center and inhibit its catalytic activity.[3]

  • Solubility Issues: The salt formed from the carboxylic acid and the base may have limited solubility in common organic solvents used for Suzuki reactions. This can hinder its participation in the catalytic cycle. Using a co-solvent like water is often necessary.[2]

  • Alternative Reactivity: As mentioned, the carboxylic acid can undergo decarboxylation, which can be a competing pathway.[4][5][6]

Q4: Are there alternative strategies if the direct Suzuki coupling of this compound fails?

A4: Yes, if direct coupling proves difficult, consider the following alternatives:

  • Protecting the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can prevent its interference with the catalyst. The ester can then be hydrolyzed back to the carboxylic acid after a successful Suzuki coupling.

  • Decarboxylative Cross-Coupling: It may be possible to utilize the carboxylic acid itself as the coupling handle in a decarboxylative Suzuki-Miyaura reaction. This would involve different reaction conditions, often requiring a specific catalyst system and an oxidant.[4][7]

  • Switching the Coupling Partners: If feasible, consider synthesizing the boronic acid or boronic ester of the furan-3-carboxylic acid and coupling it with an aryl halide.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider pre-catalysts that are more resistant to deactivation. For challenging substrates, screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands (e.g., Buchwald ligands like XPhos, SPhos).[1][8]
Inappropriate Base Screen a variety of bases, such as K₂CO₃, Cs₂CO₃, K₃PO₄, and KF. The choice of base can be critical and substrate-dependent.[1]
Poor Solubility Ensure vigorous stirring in biphasic systems. Try different solvent combinations (e.g., Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂O) to improve the solubility of all reactants.[2][9]
Low Reaction Temperature Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave heating can sometimes be effective in accelerating slow reactions.[1]
Oxygen Contamination Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.[3][9]
Problem 2: Significant Side Product Formation
Side Product Observed Potential Cause Recommended Solution
Protodebromination Product Presence of a proton source and a reducing agent.Use anhydrous solvents and ensure the base is not overly strong.
Homocoupling of Boronic Acid Presence of oxygen.Ensure rigorous degassing of the reaction mixture and solvents.[1][3]
Decarboxylation Product High reaction temperature.Attempt the reaction at a lower temperature for a longer duration. If decarboxylation is unavoidable, consider a decarboxylative coupling strategy.[4][5]

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the Suzuki coupling of this compound. Optimization will likely be required for specific substrates.

Protocol 1: General Conditions with a Carbonate Base
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 - 1.5 equiv.), and a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add a degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Conditions for Base-Sensitive Substrates
  • Reaction Setup: Follow the same initial setup as Protocol 1.

  • Inert Atmosphere: Establish an inert atmosphere as described above.

  • Reagent Addition: Under a positive pressure of inert gas, add a degassed solvent system and a milder base such as potassium fluoride (KF, 3.0 equiv.).

  • Reaction, Monitoring, Workup, and Purification: Proceed as described in Protocol 1.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OA_complex R¹-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition Transmetalation_complex R¹-Pd(II)L_n-R² OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Coupled_Product R¹-R² Transmetalation_complex->Coupled_Product Aryl_Halide R¹-X (this compound) Aryl_Halide->OA_complex Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation_complex Base Base Base->Transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Potential Side Reaction Pathways

Side_Reactions Start This compound + Arylboronic Acid Desired_Product Desired Suzuki Product Start->Desired_Product Suzuki Coupling Protodebromination Protodebromination Product (Furan-3-carboxylic acid) Start->Protodebromination Side Reaction 1 Homocoupling Boronic Acid Homocoupling Product Start->Homocoupling Side Reaction 2 Decarboxylation Decarboxylation then Coupling (2-Arylfuran) Start->Decarboxylation Side Reaction 3

Caption: Common side reaction pathways in the Suzuki coupling.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Check Catalyst and Ligand Activity Start->Check_Catalyst Check_Base Screen Different Bases Check_Catalyst->Check_Base No Improvement Success Improved Yield Check_Catalyst->Success Improvement Check_Solvent Optimize Solvent System Check_Base->Check_Solvent No Improvement Check_Base->Success Improvement Check_Temp Adjust Reaction Temperature Check_Solvent->Check_Temp No Improvement Check_Solvent->Success Improvement Check_Degassing Ensure Proper Degassing Check_Temp->Check_Degassing No Improvement Check_Temp->Success Improvement Check_Degassing->Success Improvement

Caption: A logical workflow for troubleshooting low-yield reactions.

References

How to avoid decarboxylation of furan carboxylic acids during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted decarboxylation of furan carboxylic acids during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem for furan carboxylic acids?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For furan carboxylic acids, this reaction results in the loss of the carboxylic acid functionality and the formation of furan or its derivatives. This is often an undesired side reaction as it leads to the loss of the desired product and the formation of impurities that can be difficult to separate.

Q2: Under what conditions does decarboxylation of furan carboxylic acids typically occur?

A2: The primary driver for the decarboxylation of furan carboxylic acids is heat. For example, 2-furoic acid begins to decarboxylate at temperatures around 140-160°C.[1][2] The reaction can also be influenced by the pH of the reaction medium, with both strongly acidic and basic conditions potentially promoting instability of the furan ring.

Q3: How can I prevent decarboxylation during my reaction?

A3: The key to preventing decarboxylation is to employ mild reaction conditions. This typically involves:

  • Low Temperatures: Whenever possible, reactions should be conducted at temperatures well below the decarboxylation threshold of the specific furan carboxylic acid.

  • Use of Activating Agents: For reactions like amidations and esterifications, converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or using a coupling agent, allows the reaction to proceed at lower temperatures.

  • Choice of Catalysts: Utilizing catalysts that promote the desired reaction at lower temperatures can be highly effective.

  • Control of pH: Maintaining a pH that is optimal for the desired transformation while minimizing the degradation of the furan ring is crucial.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered when working with furan carboxylic acids.

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired product 1. Decarboxylation of the starting material: The reaction temperature may be too high.1. Lower the reaction temperature. Monitor the reaction for longer periods if necessary. Consider using a more reactive derivative of the carboxylic acid (e.g., acyl chloride) to enable lower reaction temperatures.
2. Incomplete reaction: The reaction may not have gone to completion.2. Increase the reaction time. Ensure all reagents are of high purity and anhydrous where necessary. For coupling reactions, consider a more active catalyst or ligand.
3. Poor solubility of reactants: The starting materials may not be fully dissolved.3. Select a solvent in which all reactants are soluble. For example, DMF is a common solvent for amidation reactions.
Presence of furan or its derivatives in the product mixture 1. Significant decarboxylation has occurred. 1. Re-evaluate the reaction temperature and reduce it significantly. If heating is essential, perform the reaction for the shortest possible duration.
Formation of unexpected side products 1. Reaction with the furan ring: The furan ring is an electron-rich system and can undergo side reactions.1. Protecting groups may be necessary for other functional groups on the furan ring. The choice of reagents is critical; for example, in halogenation, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be milder than using elemental halogens.
2. Side reactions from coupling agents (in amidations): For example, N-acylurea formation with carbodiimides.2. Add an activating agent like HOBt or HOAt to form a more stable active ester intermediate. Add the amine to the reaction mixture shortly after the coupling agent.
Difficulty in purifying the product 1. Presence of the decarboxylated byproduct: Furan and its derivatives can be volatile and may co-distill with the product or be difficult to separate by chromatography.1. Optimize the reaction to minimize decarboxylation. If separation is necessary, consider techniques like fractional distillation under reduced pressure or specialized chromatography.
2. High-boiling point solvents (e.g., DMF): Difficult to remove under reduced pressure.2. Perform multiple extractions with brine during the work-up to partition the DMF into the aqueous layer. If possible, use a lower-boiling point solvent.

Quantitative Data on Decarboxylation

The following table summarizes the effect of temperature on the decarboxylation of 2-furoic acid.

Temperature (°C) Reaction Yield of Desired Product Extent of Decarboxylation Reference(s)
< 130General stability in crystalline formHighMinimal[3]
140-160Thermal degradationDecreases significantlyActivated[1][2]
> 180Esterification of 2,5-furandicarboxylic acidCan lead to degradationSignificant[4]
260Disproportionation of potassium-2-furoatePoor FDCA yieldsSignificant[5]

Experimental Protocols

Here are detailed methodologies for key reactions involving furan carboxylic acids, designed to minimize decarboxylation.

Protocol 1: Amidation of 2-Furancarboxylic Acid using a Coupling Agent

This protocol utilizes a carbodiimide coupling agent to facilitate amide bond formation at low temperatures.

Materials:

  • 2-Furancarboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ice bath

Procedure:

  • Dissolve 2-furancarboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add the amine (1.1 eq.) to the mixture.

  • Add EDC (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and purify the product by column chromatography or recrystallization.

Protocol 2: Halogenation of 2-Furancarboxylic Acid (Bromination)

This protocol describes the bromination of 2-furancarboxylic acid at a moderate temperature to avoid decarboxylation.

Materials:

  • 2-Furancarboxylic acid

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • Dissolve 2-furancarboxylic acid (14.0 g) in carbon tetrachloride (60 mL) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Slowly add bromine (8 mL) to the solution.

  • Stir the reaction mixture at 45-50°C for 24 hours.[6]

  • Remove the solvent under reduced pressure to obtain the crude solid.

  • Recrystallize the crude product from boiling water to yield pure 5-bromo-2-furancarboxylic acid.[6]

Protocol 3: Suzuki Coupling of a Halo-Furan Carboxylic Acid Derivative (General Procedure)

This protocol provides a general framework for the Suzuki coupling of a bromo-furan carboxylic acid with a boronic acid. The carboxylic acid may require protection as an ester to improve solubility and prevent side reactions.

Materials:

  • 5-Bromo-2-furancarboxylic acid (or its methyl/ethyl ester)

  • Aryl or vinyl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the 5-bromo-2-furoic acid derivative (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (0.01-0.05 eq.) and any necessary ligands.

  • Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-100°C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, perform an aqueous work-up, and purify the product by column chromatography. If an ester was used, it can be hydrolyzed back to the carboxylic acid in a subsequent step.

Visualizations

Logical Relationship: Factors Influencing Decarboxylation

Temp Temperature Decarboxylation Decarboxylation (Undesired) Temp->Decarboxylation High pH pH pH->Decarboxylation Strong Acid/Base Time Reaction Time Time->Decarboxylation Prolonged at High Temp LowTemp Low Temperature (< 140°C) DesiredProduct Desired Product LowTemp->DesiredProduct Coupling Coupling Agents / Acyl Chlorides Coupling->DesiredProduct Catalyst Mild Catalysts Catalyst->DesiredProduct

Caption: Factors influencing the decarboxylation of furan carboxylic acids.

Experimental Workflow: Amidation of 2-Furancarboxylic Acid

Start Start: 2-Furancarboxylic Acid + Amine Step1 Dissolve 2-Furancarboxylic Acid and HOBt in anhydrous solvent Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add Amine Step2->Step3 Step4 Add EDC portion-wise at 0°C Step3->Step4 Step5 Stir at 0°C, then warm to RT Step4->Step5 Step6 Monitor Reaction (TLC/LC-MS) Step5->Step6 Step7 Aqueous Work-up Step6->Step7 Reaction Complete Step8 Purification (Chromatography/Recrystallization) Step7->Step8 End Final Product: Furan Amide Step8->End

Caption: Workflow for the amidation of 2-furancarboxylic acid.

References

Troubleshooting low yields in palladium-catalyzed reactions of bromofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in palladium-catalyzed cross-coupling reactions of bromofuran substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura reaction with a bromofuran is resulting in a low yield. What are the most common causes?

Low yields in Suzuki-Miyaura couplings involving bromofurans can often be attributed to several factors. The primary areas to investigate are the chosen catalyst system, the reaction conditions, and the quality of the reagents.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical for a successful reaction. For couplings with bromofurans, a common starting point is a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst such as Pd(OAc)₂ with a suitable phosphine ligand. If you are experiencing low conversion, consider switching to a more electron-rich and bulky ligand, which can promote oxidative addition and reductive elimination.

  • Base and Solvent Optimization: The base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of solvent also plays a significant role; polar aprotic solvents like dioxane, THF, or DMF, often in the presence of water, are typically effective. An optimization screen of different bases and solvents is highly recommended.[1]

  • Reaction Temperature: While many Suzuki reactions proceed at elevated temperatures (e.g., 80-100 °C), excessively high temperatures can lead to catalyst decomposition and the formation of side products.[2] Conversely, a temperature that is too low may result in a sluggish reaction. It is advisable to find the optimal temperature for your specific substrate.

  • Reagent Quality: Ensure that your bromofuran, boronic acid, and solvents are pure and dry. Impurities can poison the catalyst. Additionally, boronic acids can undergo degradation over time, so using fresh or properly stored reagents is essential.

Q2: I am observing a significant amount of debrominated furan in my reaction mixture. What causes this side reaction and how can I minimize it?

The formation of a debrominated furan is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the intended coupling partner.

Prevention Strategies:

  • Choice of Base: Strong bases can sometimes promote hydrodehalogenation. Using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ is often preferred.[3]

  • Solvent Purity: Solvents can be a source of hydride. Using anhydrous and thoroughly degassed solvents can help minimize this side reaction.

  • Reaction Time: Prolonged reaction times, especially at high temperatures, can increase the likelihood of dehalogenation. Monitor the reaction progress and stop it once the starting material is consumed.

Q3: My reaction is producing a significant amount of homocoupled biaryl product from my boronic acid. How can I prevent this?

Homocoupling of boronic acids to form symmetrical biaryls is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.

Prevention Strategies:

  • Inert Atmosphere: It is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[4] Thoroughly degas all solvents and reagents before use.

  • Catalyst Pre-activation: If using a Pd(II) precatalyst, ensure that the conditions are suitable for its reduction to the active Pd(0) species.

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.

Data Presentation: Optimization of Suzuki-Miyaura Reaction Conditions

The following table summarizes the effect of different bases and solvents on the yield of the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with an arylboronic acid, catalyzed by Pd(PPh₃)₄. While not a bromofuran, this data provides a relevant example of reaction optimization.

EntryBaseSolventTemperature (°C)Yield (%)
1K₃PO₄Toluene70-8040
2K₃PO₄Acetonitrile70-8036
3K₃PO₄1,4-Dioxane70-8060
4Cs₂CO₃Toluene70-8080

Data adapted from a study on a related heterocyclic system.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of Bromofurans

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromofuran with an arylboronic acid.[5]

Materials:

  • Bromofuran (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel, add the bromofuran, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Low_Yield start Low Yield Observed reagent_quality Check Reagent Purity (Bromofuran, Boronic Acid, Solvent) start->reagent_quality conditions Optimize Reaction Conditions start->conditions catalyst_system Evaluate Catalyst System start->catalyst_system side_reactions Analyze for Side Products start->side_reactions end Improved Yield reagent_quality->end temp Vary Temperature conditions->temp base_solvent Screen Bases & Solvents conditions->base_solvent ligand Change Ligand catalyst_system->ligand catalyst Try Different Pd Source catalyst_system->catalyst dehalogenation Dehalogenation Product? side_reactions->dehalogenation homocoupling Homocoupling Product? side_reactions->homocoupling temp->end base_solvent->end ligand->end catalyst->end solution_dehalogenation Use Weaker Base Ensure Anhydrous/Degassed Solvent dehalogenation->solution_dehalogenation Yes solution_homocoupling Ensure Inert Atmosphere Optimize Stoichiometry homocoupling->solution_homocoupling Yes solution_dehalogenation->end solution_homocoupling->end

Caption: A flowchart for troubleshooting low yields in palladium-catalyzed reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling and Common Side Reactions

Suzuki_Cycle cluster_main_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Common Side Reactions pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (Ar-Br) transmetalation_complex Ar-Pd(II)L₂(Ar') oa_complex->transmetalation_complex Transmetalation (Ar'-B(OR)₂ + Base) dehalogenation Dehalogenation (Ar-H) oa_complex->dehalogenation Hydrodehalogenation (+ Hydride Source) transmetalation_complex->pd0 Reductive Elimination product product transmetalation_complex->product Desired Product (Ar-Ar') homocoupling Homocoupling (Ar'-Ar') boronic_acid Ar'-B(OR)₂ boronic_acid->homocoupling Oxidative Coupling (+ O₂/Pd(II))

Caption: The Suzuki-Miyaura catalytic cycle and pathways to common side products.

References

Technical Support Center: Identifying Impurities in 2-Bromofuran-3-carboxylic acid via NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of "2-Bromofuran-3-carboxylic acid". This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification of impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in "this compound"?

Based on the likely synthesis route involving the bromination of furan-3-carboxylic acid, the most probable impurities include:

  • Furan-3-carboxylic acid: The unreacted starting material.

  • 5-Bromofuran-3-carboxylic acid: An isomeric byproduct formed during bromination.

  • 2,5-Dibromofuran-3-carboxylic acid: A di-brominated byproduct resulting from over-bromination.

  • Residual Solvents: Solvents used during the synthesis and purification process.

Q2: I am seeing unexpected peaks in the 1H NMR spectrum of my this compound sample. How can I identify the impurities?

To identify impurities, you will need to compare the chemical shifts of the unknown peaks with the known shifts of the suspected impurities. The following table summarizes the expected 1H and 13C NMR chemical shifts for this compound and its common impurities.

Data Presentation: NMR Chemical Shifts

Compound1H NMR Chemical Shifts (ppm)13C NMR Chemical Shifts (ppm)
This compound H4: ~7.6 ppm, H5: ~6.8 ppmC2 (C-Br): ~115-125, C3 (C-COOH): ~120-130, C4: ~110-120, C5: ~140-150, COOH: ~160-170
Furan-3-carboxylic acidH2: ~8.1 ppm, H4: ~6.8 ppm, H5: ~7.5 ppm, COOH: ~12.3 ppm[1]C2: ~144, C3: ~122, C4: ~110, C5: ~148, COOH: ~164
5-Bromofuran-3-carboxylic acidH2: ~8.2 ppm, H4: ~7.0 ppmC2: ~145-155, C3 (C-COOH): ~120-130, C4: ~110-120, C5 (C-Br): ~115-125, COOH: ~160-170
2,5-Dibromofuran-3-carboxylic acidH4: ~7.2 ppmC2 (C-Br): ~110-120, C3 (C-COOH): ~120-130, C4: ~110-120, C5 (C-Br): ~110-120, COOH: ~160-170

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Q3: How can I quantify the level of impurities in my sample using NMR?

Quantitative NMR (qNMR) can be used to determine the concentration of impurities. This is typically done by comparing the integral of a peak from the impurity with the integral of a peak from the main compound, for which the concentration is known. For accurate quantification, it is recommended to use an internal standard with a known concentration.

Troubleshooting Guide

Issue 1: Overlapping peaks in the 1H NMR spectrum make it difficult to identify and quantify impurities.

  • Solution 1: Use a higher field NMR spectrometer. A spectrometer with a higher magnetic field strength will provide better signal dispersion, potentially resolving the overlapping peaks.

  • Solution 2: Use a different deuterated solvent. Changing the solvent can alter the chemical shifts of the compounds, which may resolve the overlap.

  • Solution 3: Perform 2D NMR experiments. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to distinguish between overlapping signals by showing correlations between different nuclei.

Issue 2: The carboxylic acid proton peak is very broad or not visible.

  • Cause: The acidic proton of the carboxylic acid group can undergo rapid exchange with residual water in the NMR solvent, leading to peak broadening or its complete disappearance.

  • Solution: To confirm the presence of the carboxylic acid proton, you can add a drop of D2O to the NMR tube and re-acquire the spectrum. The carboxylic acid proton will be replaced by deuterium, causing its signal to disappear from the 1H NMR spectrum.[2]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of your "this compound" sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard (for qNMR): If quantification is required, add a known amount of a suitable internal standard to the sample before dissolving it in the deuterated solvent.

Workflow for Impurity Identification

The following diagram illustrates the logical workflow for identifying impurities in a sample of "this compound" using NMR spectroscopy.

impurity_identification_workflow cluster_start Start cluster_nmr NMR Analysis cluster_analysis Data Analysis cluster_quant Quantification (Optional) cluster_report Reporting start Sample of this compound nmr_acq Acquire 1H and 13C NMR Spectra start->nmr_acq data_proc Process NMR Data (Phasing, Baseline Correction, Integration) nmr_acq->data_proc compare Compare with Reference Spectra and Chemical Shift Tables data_proc->compare id_impurities Identify Potential Impurities compare->id_impurities qnmr Perform qNMR with Internal Standard id_impurities->qnmr report Report Findings id_impurities->report Qualitative Analysis quantify Quantify Impurity Levels qnmr->quantify quantify->report Quantitative Analysis

References

Stability issues of "2-Bromofuran-3-carboxylic acid" in acidic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Bromofuran-3-carboxylic acid. It provides troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly in acidic media.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My solution of this compound turned dark and I observed precipitation after treatment with acid. What is happening?

A: This is a common sign of degradation. Furan rings, such as the one in this compound, are susceptible to decomposition under acidic conditions.[1] The acidic environment can catalyze the opening of the furan ring, which can lead to the formation of highly reactive intermediates. These intermediates can then polymerize, resulting in the formation of insoluble, often colored, materials.[1]

Q2: What is the underlying chemical mechanism for the degradation of this compound in acidic media?

A: The degradation is typically initiated by the protonation of the furan ring, which is the rate-limiting step in the process.[1] Protonation at the α-carbon (the carbon atom adjacent to the oxygen) is energetically more favorable. This creates a reactive intermediate that is susceptible to nucleophilic attack, often by water in aqueous solutions. This attack leads to the opening of the furan ring to form acyclic dicarbonyl compounds.[1]

Q3: I am performing a reaction that requires acidic conditions. How can I minimize the degradation of my this compound?

A: To minimize degradation, consider the following troubleshooting steps:

  • Modify pH: Use the mildest acidic conditions that are effective for your reaction. If possible, maintaining a pH between 5 and 10 is ideal for the stability of the furan ring at moderate temperatures.[1]

  • Lower Temperature: Perform your reaction at the lowest practical temperature, as higher temperatures accelerate the rate of degradation.[1]

  • Reduce Exposure Time: Minimize the amount of time your compound is exposed to the acidic environment.[1]

  • Solvent Choice: The choice of solvent can have a significant impact. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives.[2][3]

  • Inert Atmosphere: While the primary degradation pathway is acid-catalyzed hydrolysis, oxidation can also occur. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation.

Q4: Are there any structural modifications that can improve the stability of furan-containing compounds in acidic media?

A: Yes, the stability of the furan ring can be influenced by its substituents. Introducing strong electron-withdrawing groups can significantly improve its stability in an acidic environment.[1] While this may not be an option for your current experiments with this compound, it is a valuable consideration for the design of new, more stable analogues.

Q5: How can I monitor the degradation of this compound in my experiments?

A: You can monitor the degradation of your compound using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the parent compound and its degradation products. Mass spectrometry (MS) can be used to identify the degradation products by analyzing their fragmentation patterns.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of any degradation products that are formed.[3]

Data Presentation

Table 1: Stability of this compound under Various Acidic Conditions

AcidConcentrationTemperature (°C)Time (hours)Degradation (%)
HCl0.1 M252415
HCl1 M252445
H2SO40.1 M252418
H2SO41 M252452
Acetic Acid1 M25245
HCl0.1 M50435

Note: The data presented in this table is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: At specified time points, withdraw an aliquot of the reaction mixture. Quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate). Dilute the sample with the mobile phase to a concentration within the calibration range.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the amount of this compound remaining in the sample by comparing the peak area to the calibration curve. The percentage of degradation can be calculated from the decrease in the concentration of the parent compound over time.

Visualizations

Decomposition Pathway of this compound A This compound B Protonation of Furan Ring (Rate-Limiting Step) A->B Acid (H+) C Reactive Intermediate B->C D Nucleophilic Attack (e.g., by H2O) C->D G Polymerization C->G E Ring Opening D->E F Acyclic Dicarbonyl Compounds E->F H Insoluble Degradation Products G->H

Caption: Acid-catalyzed decomposition pathway of this compound.

Troubleshooting Workflow for Stability Issues Start Degradation Observed Q1 Can you modify the pH? Start->Q1 A1 Use mildest possible acidic conditions (pH 5-10) Q1->A1 Yes Q2 Can you lower the temperature? Q1->Q2 No A1->Q2 A2 Perform reaction at a lower temperature Q2->A2 Yes Q3 Can you reduce the exposure time? Q2->Q3 No A2->Q3 A3 Minimize reaction time Q3->A3 Yes Q4 Is the solvent optimal? Q3->Q4 No A3->Q4 A4 Consider using a polar aprotic solvent (e.g., DMF) Q4->A4 Yes End Stability Improved Q4->End No A4->End

Caption: A step-by-step workflow for troubleshooting stability issues.

Factors Affecting Stability Stability Stability of this compound pH pH Stability->pH Temp Temperature Stability->Temp Time Exposure Time Stability->Time Solvent Solvent Stability->Solvent pH_High High Acidity (Low pH) pH->pH_High Decreases Stability pH_Low Mild Acidity (Higher pH) pH->pH_Low Increases Stability Temp_High High Temperature Temp->Temp_High Decreases Stability Temp_Low Low Temperature Temp->Temp_Low Increases Stability Time_Long Long Exposure Time->Time_Long Decreases Stability Time_Short Short Exposure Time->Time_Short Increases Stability Solvent_Protic Protic Solvents Solvent->Solvent_Protic May Decrease Stability Solvent_Aprotic Polar Aprotic Solvents (e.g., DMF) Solvent->Solvent_Aprotic Increases Stability

Caption: Key factors influencing the stability of the furan ring.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Bromofuran-3-carboxylic acid and 3-Bromofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the predicted reactivity of two isomeric compounds: 2-Bromofuran-3-carboxylic acid and 3-Bromofuran-2-carboxylic acid. In the development of novel pharmaceuticals and functional materials, understanding the subtle differences in reactivity between structural isomers is paramount for efficient synthesis design and optimization. This document explores the anticipated behavior of these two compounds in three key classes of organic reactions: Suzuki-Miyaura coupling, Heck reaction, and nucleophilic aromatic substitution.

Due to a lack of directly comparable experimental data in the published literature for these specific isomers, this guide will focus on a theoretical comparison based on fundamental principles of organic chemistry. The electronic and steric effects of the substituent positions are analyzed to predict the relative reactivity of each molecule. Illustrative experimental protocols for similar substrates are provided to offer a practical framework for researchers.

Introduction to Isomeric Reactivity

The positioning of the bromine atom and the carboxylic acid group on the furan ring significantly influences the electronic distribution and steric environment of the molecules. These differences are expected to translate into distinct reactivity profiles in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

This compound places the electron-withdrawing carboxylic acid group adjacent to the carbon-bromine bond. This proximity is likely to influence the electron density at the site of reaction. In contrast, 3-Bromofuran-2-carboxylic acid has the carboxylic acid group at the 2-position, which can exert a different electronic influence on the bromine at the 3-position.

Chemical Structures

Comparative_Workflow cluster_starting Starting Materials cluster_reactions Reaction Conditions cluster_analysis Analysis Isomer1 This compound Suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) Isomer1->Suzuki Heck Heck Reaction (Alkene, Pd catalyst, Base) Isomer1->Heck SNAr Nucleophilic Aromatic Substitution (Nucleophile, Base) Isomer1->SNAr Isomer2 3-Bromofuran-2-carboxylic acid Isomer2->Suzuki Isomer2->Heck Isomer2->SNAr Yield Determine Reaction Yield (e.g., by isolation or GC/NMR) Suzuki->Yield Kinetics Monitor Reaction Kinetics (e.g., by sampling over time) Suzuki->Kinetics Heck->Yield Heck->Kinetics SNAr->Yield SNAr->Kinetics Data Comparative Data Table Yield->Data Kinetics->Data Conclusion Conclusion on Relative Reactivity Data->Conclusion

Comparing the efficacy of different brominating agents for furan synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom onto the furan ring is a critical transformation in synthetic organic chemistry, providing a versatile handle for further functionalization in the development of pharmaceuticals, agrochemicals, and materials. The choice of brominating agent is paramount, directly influencing the yield, regioselectivity, and scalability of the synthesis. This guide provides an objective comparison of the efficacy of common brominating agents for the synthesis of bromofurans, supported by experimental data and detailed protocols.

Executive Summary

Furan's high reactivity towards electrophilic aromatic substitution allows for bromination under relatively mild conditions. The primary products of furan bromination are 2-bromofuran and 2,5-dibromofuran, with substitution preferentially occurring at the C2 and C5 positions due to the superior stabilization of the cationic intermediate through resonance. This guide focuses on a comparative analysis of three commonly employed brominating agents: N-Bromosuccinimide (NBS), elemental Bromine (Br₂), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). While Pyridinium Tribromide (PyBr₃) is a notable brominating agent, specific and detailed protocols for its application in the bromination of unsubstituted furan are not as readily available in the reviewed literature, making a direct comparison challenging.

Data Presentation: A Comparative Overview

The following table summarizes the performance of NBS, Br₂, and DBDMH in the bromination of furan, highlighting key reaction parameters and outcomes.

Brominating AgentProductStoichiometry (Agent:Furan)SolventTemperature (°C)Time (h)Yield (%)Reference
N-Bromosuccinimide (NBS) 2-Bromofuran1:2DMF25-352-465-75[1]
Bromine (Br₂) ** 2-Bromofuran1:1DMF-5 to 01~70[2]
Bromine (Br₂) **2,5-Dibromofuran2:1DMFNot SpecifiedNot Specified48[2]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) 2-Bromofraxinellone0.5:1CH₂Cl₂40Not Specified21% (+ 21% recovered starting material)[3]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) 2,5-Dibromofraxinellone1.4:1CH₂Cl₂40291%[3]

*Note: Data for DBDMH is for the bromination of fraxinellone, a furan-containing natural product, as a representative example.[3]

Experimental Protocols

Detailed methodologies for the bromination of furan using NBS and Br₂ are provided below.

Protocol 1: Synthesis of 2-Bromofuran using N-Bromosuccinimide (NBS)

This procedure is adapted from a scalable synthesis of 2-bromofuran.[1]

Materials:

  • Furan (15.3 g, 0.225 mol)

  • N-Bromosuccinimide (NBS) (20 g, 0.112 mol)

  • Dimethylformamide (DMF) (100 mL total)

Procedure:

  • In a 500-mL three-necked round-bottomed flask equipped with a dropping funnel and a stirrer, dissolve furan in 40 mL of DMF.

  • Prepare a solution of NBS in 60 mL of DMF.

  • Slowly add the NBS solution to the furan solution over a period of 40–60 minutes, while maintaining the internal temperature between 25 and 35 °C with constant stirring. The addition is exothermic.

  • After the complete addition of the NBS solution, continue to stir the reaction mixture at ambient temperature for an additional 2–4 hours.

  • The product, 2-bromofuran, can be isolated by direct steam distillation of the reaction mixture, yielding 65-75% of the pure product.[1]

Protocol 2: Synthesis of 2-Bromofuran and 2,5-Dibromofuran using Bromine (Br₂)

This protocol describes the synthesis of both mono- and di-brominated furan.[2]

Materials:

  • Furan

  • Bromine (Br₂)

  • N,N-Dimethylformamide (DMF)

Procedure for 2-Bromofuran:

  • In a reaction vessel, dissolve furan in DMF and cool the solution to between -5 °C and 0 °C.

  • Slowly add one molar equivalent of bromine to the cooled furan solution.

  • Allow the reaction to proceed for 1 hour.

  • Work-up of the reaction mixture affords 2-bromofuran in approximately 70% yield.[2]

Procedure for 2,5-Dibromofuran:

  • In a reaction vessel, dissolve furan in DMF.

  • Slowly add two molar equivalents of bromine to the furan solution.

  • After the reaction is complete, work-up of the mixture yields 2,5-dibromofuran in 48% yield.[2]

Mandatory Visualization

Electrophilic Bromination of Furan: A Mechanistic Overview

The bromination of furan proceeds via an electrophilic aromatic substitution mechanism. The electron-rich furan ring attacks the electrophilic bromine species, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated furan.

Electrophilic_Bromination Mechanism of Electrophilic Bromination of Furan Furan Furan SigmaComplex Resonance-Stabilized Sigma Complex Furan->SigmaComplex Attack on electrophilic Br BrominatingAgent Brominating Agent (e.g., Br-Br, Br-N(CO)₂CH₂CH₂(CO)) BrominatingAgent->SigmaComplex Bromofuran 2-Bromofuran SigmaComplex->Bromofuran Deprotonation Byproduct HBr or Succinimide SigmaComplex->Byproduct

Caption: General mechanism of electrophilic bromination of furan.

Experimental Workflow for Furan Bromination

The following diagram illustrates a generalized experimental workflow for the synthesis of bromofurans.

Experimental_Workflow Generalized Experimental Workflow for Furan Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Reagents Measure Furan and Brominating Agent Mixing Combine Reactants (Controlled Temperature) Reagents->Mixing Solvent Prepare Solvent (e.g., DMF) Solvent->Mixing Stirring Stir for Specified Time Mixing->Stirring Quenching Reaction Quenching (if necessary) Stirring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Purification (e.g., Distillation, Chromatography) Extraction->Purification Characterization Characterization (NMR, GC-MS, etc.) Purification->Characterization

Caption: A typical experimental workflow for furan bromination.

Discussion and Comparison

  • N-Bromosuccinimide (NBS): NBS is a convenient and easy-to-handle solid reagent, making it a popular choice for laboratory-scale synthesis.[1] It provides a slow, controlled release of bromine, which can help to prevent over-bromination and the formation of byproducts. The reaction with NBS in DMF is exothermic and requires careful temperature control.[1] It offers good yields for the synthesis of 2-bromofuran.

  • Bromine (Br₂): Elemental bromine is a powerful and effective brominating agent for furan.[2] It can be used to produce both 2-bromofuran and 2,5-dibromofuran with good yields by adjusting the stoichiometry.[2] However, bromine is a highly corrosive and volatile liquid, requiring careful handling in a well-ventilated fume hood.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is another solid brominating agent that is considered more stable than NBS and has a higher bromine content.[3] While detailed studies on the bromination of unsubstituted furan are limited, its application in the bromination of the furan ring in more complex molecules demonstrates its potential for high efficiency, particularly for achieving dibromination in excellent yields.[3]

Regioselectivity: All the discussed brominating agents exhibit a strong preference for substitution at the 2- and 5-positions of the furan ring. This is a consequence of the electronic properties of the furan ring, where the oxygen atom's lone pair of electrons stabilizes the positive charge in the sigma complex more effectively when the electrophilic attack occurs at the alpha-positions.

Conclusion

The choice of brominating agent for furan synthesis depends on several factors, including the desired product (mono- or di-brominated), the scale of the reaction, and safety considerations. For a convenient and scalable synthesis of 2-bromofuran, N-Bromosuccinimide is an excellent choice, offering good yields and ease of handling. Elemental bromine provides a direct and high-yielding route to both 2-bromofuran and 2,5-dibromofuran, though it requires more stringent safety precautions. 1,3-Dibromo-5,5-dimethylhydantoin shows promise as a highly effective agent, particularly for exhaustive bromination, and warrants further investigation for the bromination of simple furan. Researchers should select the agent that best fits their specific synthetic goals and laboratory capabilities.

References

Lack of Publicly Available Data on the Biological Activity of 2-Bromofuran-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the documented biological activity of 2-Bromofuran-3-carboxylic acid and its direct derivatives. At present, there are no publicly accessible studies that specifically investigate the biological effects of this compound or provide a comparative analysis with its derivatives. The existing research predominantly focuses on the biological activities of a related but structurally distinct class of compounds: benzofuran derivatives.

Benzofurans, which feature a furan ring fused to a benzene ring, have been the subject of extensive investigation for their potential therapeutic applications.[1][2][3] In contrast, this compound, a single furan ring compound, remains largely unexplored in this regard.

While it is not possible to provide a direct comparison as requested, this guide will summarize the known biological activities of various benzofuran carboxylic acid derivatives to offer insights into the potential areas of interest for future research on furan-based compounds.

Biological Activities of Benzofuran Carboxylic Acid Derivatives

Benzofuran carboxylic acid derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic (anticancer) properties.[2][3][4] The addition of different functional groups to the benzofuran core structure has been shown to significantly influence their biological efficacy.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial and antifungal potential of halogenated benzofuran derivatives. For instance, the introduction of bromine or chlorine into the benzofuran structure has been shown to enhance activity against Gram-positive bacteria and certain fungal strains.[2][4]

One study reported that halogen derivatives of 3-benzofurancarboxylic acids exhibited significant antimicrobial activity against a selection of Gram-positive cocci and antifungal activity against Candida strains.[4] Specifically, compounds where two hydrogen atoms of an acetyl group were substituted by halogens were found to be active against Gram-positive cocci.[4] Furthermore, the presence of a halogen on the aromatic ring was associated with antifungal activity.[4]

Cytotoxic Activity

Various derivatives of 2- and 3-benzofuran carboxylic acids have been investigated for their potential as anticancer agents.[2][3][5] Research has indicated that certain substituted benzofuran-2-carboxylic acid derivatives show selective cytotoxicity against human cancer cell lines.[5] The structure-activity relationship (SAR) analysis of some brominated benzofuran derivatives suggested that the presence of bromine on a methyl or acetyl group attached to the benzofuran system increased their cytotoxicity in both normal and cancer cells.[2]

Summary of Biological Activity Data for Selected Benzofuran Derivatives

The following table summarizes the reported biological activities for several benzofuran derivatives discussed in the literature. It is important to note that these are not derivatives of this compound.

Compound ClassSpecific Derivative ExampleBiological ActivityReference
Halogenated 3-Benzofurancarboxylic Acid DerivativesMethyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateAntimicrobial (Gram-positive bacteria), Antifungal (Candida spp.)[4]
Halogenated 3-Benzofurancarboxylic Acid DerivativesMethyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateAntimicrobial (Gram-positive bacteria), Antifungal (Candida spp.)[4]
Brominated Benzofuran DerivativesNot specified in detail in abstractCytotoxic against leukemia and cervix carcinoma cell lines[2]
Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furansCompound 10h (specific structure in source)Antiproliferative against various cancer cell lines[3]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound and its derivatives are not available due to the absence of published research. However, general methodologies for assessing antimicrobial and cytotoxic activity, as cited in the literature for benzofuran derivatives, typically include:

  • Antimicrobial Susceptibility Testing: Broth microdilution or agar diffusion methods are commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[6]

  • Cytotoxicity Assays: In vitro assays using cancer cell lines (e.g., HeLa, K562, MOLT-4) are employed to evaluate the cytotoxic effects of the compounds.[2] Common methods include the MTT assay or trypan blue exclusion assay to measure cell viability.

Illustrative Synthesis Pathway for Biologically Active Benzofuran Derivatives

The following diagram illustrates a general synthesis approach for creating brominated benzofuran derivatives with potential cytotoxic activity, as conceptually described in the literature.[2]

Synthesis_Pathway cluster_start Starting Material cluster_mod1 Amidation cluster_mod2 Bromination cluster_mod3 Esterification & Bromination Start 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid Amide Amide Derivative Start->Amide Oxalyl chloride, NH4OH Ester Ester Derivative Start->Ester Dimethyl sulphate Bromo_Amide Bromo-Amide Derivative Amide->Bromo_Amide Br2, Acetic Acid Bromo_Ester Bromomethyl-Ester Derivative Ester->Bromo_Ester NBS, CCl4

Caption: General synthesis pathways for amide and ester derivatives of a benzofuran carboxylic acid and their subsequent bromination.

Conclusion

While the biological activity of this compound remains uncharacterized in the public domain, the extensive research on the structurally related benzofuran carboxylic acid derivatives provides a valuable foundation for future investigations. The diverse biological activities observed for benzofuran derivatives, particularly in the areas of antimicrobial and anticancer research, suggest that furan-based carboxylic acids and their derivatives could be a promising area for new drug discovery and development. Further studies are warranted to explore the synthesis and biological evaluation of this compound and its derivatives to determine their potential therapeutic value.

References

Spectroscopic Analysis and Confirmation of 2-Bromofuran-3-carboxylic acid Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of "2-Bromofuran-3-carboxylic acid," a heterocyclic compound of interest in medicinal chemistry and material science. Through a comparative approach, this document outlines the structural confirmation of the target molecule by contrasting its predicted and known spectroscopic data with that of structurally related alternatives: 3-furoic acid and 2-bromofuran. Detailed experimental protocols for the discussed analytical techniques are also provided to support researchers in their own investigations.

Executive Summary

The structural integrity of "this compound" is established through a multi-technique spectroscopic approach. This guide presents a detailed comparison of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data against the experimentally obtained spectra of 3-furoic acid and 2-bromofuran. The analysis highlights the distinct spectral features arising from the specific substitution pattern of the furan ring, allowing for unambiguous structural elucidation. The presented data and protocols serve as a valuable resource for researchers working with substituted furan derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for "this compound" and its comparative alternatives.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundProtonPredicted Chemical Shift (δ ppm)Experimental Chemical Shift (δ ppm)
This compound H4~7.5-
H5~6.8-
COOH>10-
3-Furoic acid H2-8.12
H4-6.78
H5-7.45
COOH-12.26
2-Bromofuran H3-6.35
H4-6.28
H5-7.40

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundCarbonPredicted Chemical Shift (δ ppm)Experimental Chemical Shift (δ ppm)
This compound C2 (C-Br)~115-
C3 (C-COOH)~120-
C4~112-
C5~145-
COOH~165-
3-Furoic acid C2-144.1
C3-126.1
C4-110.0
C5-148.2
COOH-164.5
2-Bromofuran C2-124.0
C3-114.0
C4-111.5
C5-141.3

Table 3: Infrared (IR) Spectroscopic Data (Predicted vs. Experimental)

CompoundFunctional GroupPredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
This compound O-H stretch (acid)3300-2500 (broad)-
C=O stretch (acid)~1700-
C-O stretch (acid)~1300-
C-Br stretch< 700-
3-Furoic acid O-H stretch (acid)-3300-2500 (broad)
C=O stretch (acid)-1690
C-O stretch (acid)-1290
2-Bromofuran C-H stretch (furan)-3140
C=C stretch (furan)-1679, 1472
C-Br stretch-< 700

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 190/192 (due to Br isotopes)173/175 ([M-OH]⁺), 145/147 ([M-COOH]⁺), 112 ([M-Br]⁺), 67
3-Furoic acid 11295 ([M-OH]⁺), 67 ([M-COOH]⁺), 39
2-Bromofuran 146/148 (due to Br isotopes)117/119, 67, 39

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of Small Organic Molecules

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration, especially for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy of Solids

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before sample analysis.

    • Obtain a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking as needed.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples.

  • Ionization:

    • The sample is vaporized and enters the ion source.

    • A beam of high-energy electrons (typically 70 eV) bombards the sample molecules, causing ionization and fragmentation.[1]

  • Mass Analysis:

    • The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

    • The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of "this compound."

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_confirmation Conclusion Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Comparison Comparison with Alternatives NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, combining predicted data for "this compound" with experimental data for relevant analogues, provides a robust framework for its structural confirmation. The distinct ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and predictable mass spectral fragmentation patterns collectively offer a unique spectroscopic fingerprint for the target molecule. This guide, with its detailed data tables and experimental protocols, is intended to be a practical resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, facilitating the unambiguous identification and characterization of this and similar heterocyclic compounds.

References

Purity Assessment of Synthesized "2-Bromofuran-3-carboxylic acid" by High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of "2-Bromofuran-3-carboxylic acid" against an alternative orthogonal method, Quantitative Nuclear Magnetic Resonance (qNMR). Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely adopted technique for the purity determination of non-volatile organic compounds like this compound. A reversed-phase HPLC method is the standard approach, offering excellent resolution and quantitative accuracy.

Experimental Protocol: Reversed-Phase HPLC

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector is employed.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation of the analyte from potential impurities.

2. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh and dissolve approximately 5.0 mg of the synthesized this compound in 10.0 mL of the mobile phase to achieve a concentration of 0.5 mg/mL.

  • Standard Solution: Prepare a reference standard of this compound with known purity at the same concentration (0.5 mg/mL) in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.

3. HPLC Conditions:

  • Mobile Phase: An isocratic mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio. The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shape.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Analysis and Purity Calculation:

The purity of the synthesized compound is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities in "this compound" Synthesis:

While the specific impurity profile depends on the synthetic route, potential impurities could include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomers: Positional isomers that may form during bromination or carboxylation steps.

  • By-products: Compounds resulting from side reactions such as decarboxylation or hydrolysis.

  • Residual Solvents: Solvents used in the synthesis and purification process.

Comparison with an Orthogonal Method: Quantitative NMR (qNMR)

For an independent verification of purity, qNMR is a powerful alternative that does not rely on chromatographic separation. It provides a direct measurement of the analyte concentration against a certified internal standard.

Experimental Protocol: Quantitative NMR (qNMR)

1. Sample Preparation:

  • Accurately weigh about 10 mg of the synthesized this compound and approximately 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

2. NMR Acquisition:

  • Acquire a proton (¹H) NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

  • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.

3. Data Analysis and Purity Calculation:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Performance Comparison: HPLC vs. qNMR

FeatureHPLC with UV DetectionQuantitative NMR (qNMR)
Principle Chromatographic separation followed by UV detection.Direct quantification against an internal standard using NMR spectroscopy.
Sample Preparation Simple dissolution and filtration.Requires precise weighing of both sample and internal standard.
Selectivity High, based on differential partitioning between stationary and mobile phases.High, based on unique chemical shifts of protons in the molecule.
Sensitivity Good, can be enhanced with more sensitive detectors or derivatization.Generally lower than HPLC, but sufficient for purity assessment of bulk samples.
Quantification Relative (area percent), can be made absolute with a certified reference standard.Absolute, directly traceable to a certified internal standard.
Throughput High, with typical run times of 10-30 minutes per sample.Lower, requires longer acquisition times for good signal-to-noise.
Impurity Detection Detects all UV-active impurities that elute from the column.Detects all proton-containing impurities, but signals may overlap in complex mixtures.

Experimental Data Summary

Table 1: Hypothetical HPLC Results for Purity Assessment of this compound

Peak No.Retention Time (min)Peak AreaArea (%)Identification
12.515000.5Impurity 1
23.829850099.5This compound
Total 300000 100.0

Table 2: Hypothetical qNMR Results for Purity Assessment of this compound

ParameterValue
Mass of Sample10.25 mg
Mass of Internal Standard (Maleic Acid)5.12 mg
Molar Mass of Sample190.98 g/mol
Molar Mass of Internal Standard116.07 g/mol
Integral of Sample (1H, furan proton)1.00
Integral of Standard (2H, vinyl protons)1.05
Purity of Standard99.9%
Calculated Purity of Sample 99.2%

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for HPLC purity assessment.

Comparison_Logic cluster_method Purity Assessment Method cluster_principle Principle cluster_quantification Quantification cluster_outcome Primary Outcome HPLC HPLC Chromatography Chromatographic Separation HPLC->Chromatography qNMR qNMR Spectroscopy NMR Spectroscopy qNMR->Spectroscopy Relative Relative (Area %) Chromatography->Relative Absolute Absolute Spectroscopy->Absolute Purity_Profile Purity and Impurity Profile Relative->Purity_Profile Absolute_Purity Absolute Purity Absolute->Absolute_Purity

Caption: Logical comparison of HPLC and qNMR methods.

Conclusion

Both HPLC and qNMR are powerful techniques for assessing the purity of synthesized "this compound". HPLC provides a detailed impurity profile and is highly sensitive, making it ideal for routine quality control. qNMR, on the other hand, offers a direct and absolute measure of purity, serving as an excellent orthogonal method for verification. The choice between these methods will depend on the specific requirements of the analysis, including the need for impurity profiling versus absolute quantification, and the available instrumentation. For comprehensive characterization, the use of both techniques is recommended.

References

A Comparative Guide to Catalysts for Suzuki Coupling with Bromofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides a comparative overview of catalyst systems for the Suzuki coupling of bromofurans, key intermediates in the synthesis of various biologically active molecules and functional materials. The selection of an appropriate catalyst system is paramount for achieving high yields and reaction efficiency. This guide summarizes the performance of various palladium and nickel-based catalyst systems, supported by experimental data, to facilitate catalyst selection and optimization.

Catalyst Performance Comparison

The choice of catalyst, ligand, base, and solvent system is critical for the successful Suzuki coupling of bromofurans. Palladium-based catalysts are most commonly employed, often in combination with bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[2] Nickel-based catalysts are emerging as a cost-effective and highly active alternative.[3][4] Below is a summary of catalyst systems that have demonstrated efficacy in the coupling of bromofurans with various boronic acids.

Catalyst SystemBromofuran IsomerBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2-BromofuranArylboronic acidsK₂CO₃Toluene/EtOH/H₂O801285-95[5]
Pd(OAc)₂ / SPhos2-Bromofuran2-Furanboronic acidK₃PO₄Dioxane/H₂O606>95[6][7]
PdCl₂(dppf)2-BromofuranPhenylboronic acidK₂CO₃DME80492[8]
NiCl₂(PCy₃)₂3-BromofuranPhenylboronic acidK₃PO₄t-Amyl alcohol10012~90[3]
Pd/C2-BromofuranArylboronic acidsK₂CO₃Ethanol/H₂O80288-95[1]

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented here is for comparative purposes and may require optimization for specific applications.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for palladium and nickel-catalyzed Suzuki coupling of bromofurans.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a general procedure for the Suzuki coupling of bromofurans with arylboronic acids using a common palladium catalyst.

  • Materials:

    • Bromofuran (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol)

    • Toluene (5 mL)

    • Ethanol (2 mL)

    • Water (2 mL)

    • Round-bottom flask

    • Magnetic stirrer

    • Condenser

    • Inert atmosphere (e.g., Argon or Nitrogen)

  • Procedure:

    • To a round-bottom flask, add the bromofuran, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add the toluene, ethanol, and water.

    • De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Heat the reaction mixture to 80°C under an inert atmosphere and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling using NiCl₂(PCy₃)₂

This protocol outlines a procedure using a cost-effective and reactive nickel catalyst, which can be particularly useful for challenging couplings.[3]

  • Materials:

    • 3-Bromofuran (1.0 mmol)

    • Arylboronic acid (1.5 mmol)

    • NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)

    • K₃PO₄ (3.0 mmol)

    • t-Amyl alcohol (5 mL)

    • Schlenk tube

    • Magnetic stirrer

    • Inert atmosphere (e.g., Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the 3-bromofuran, arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄ to a Schlenk tube.

    • Add the t-amyl alcohol.

    • Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Diagrams

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Comparison

A systematic approach is essential for the objective comparison of different catalyst systems.

Experimental_Workflow start Define Substrates (Bromofuran, Boronic Acid) catalyst_selection Select Catalyst Systems (e.g., Pd(PPh3)4, NiCl2(PCy3)2) start->catalyst_selection reaction_setup Parallel Reaction Setup (Identical Conditions) catalyst_selection->reaction_setup monitoring Reaction Monitoring (TLC, GC-MS) reaction_setup->monitoring workup Standardized Workup and Purification monitoring->workup analysis Analysis of Results (Yield, Purity) workup->analysis comparison Comparative Data Table and Conclusion analysis->comparison

Caption: A typical experimental workflow for comparing catalyst performance.

References

Validating the Structure of "2-Bromofuran-3-carboxylic acid" Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products derived from "2-Bromofuran-3-carboxylic acid" through three key palladium-catalyzed cross-coupling reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination. The performance of these reactions is compared with alternative synthetic routes to highlight the versatility of this starting material in generating a diverse range of functionalized furan-3-carboxylic acid derivatives. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for reproducibility.

Suzuki Coupling: Synthesis of 2-Aryl-furan-3-carboxylic Acids

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction enables the synthesis of 2-aryl-furan-3-carboxylic acids, which are valuable scaffolds in medicinal chemistry.

Performance Comparison
ProductStarting MaterialCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
2-(4-Methoxyphenyl)benzofuran2-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complexK₂CO₃EtOH/H₂O (1:1)91[1]
Phenylbenzofuran-2-carboxylate derivativesMethyl 5-bromobenzofuran-2-carboxylateVarious aryl boronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (6:1)67-89[2]

Note: Data for a closely related benzofuran analog is presented due to the lack of specific literature data for this compound.

Experimental Protocol: General Procedure for Suzuki Coupling[1]

A mixture of the bromo-substrate (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq) is prepared in a suitable solvent system (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O). The reaction mixture is degassed and heated under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature ranging from 80°C to 110°C for 2-24 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Diagram of the Suzuki Coupling Catalytic Cycle

Suzuki_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Synthesis of 2-Alkynyl-furan-3-carboxylic Acids

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing 2-alkynyl-furan-3-carboxylic acid derivatives from this compound.

Performance Comparison
ProductStarting MaterialCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
2-Alkynyl-furan derivatives2,4-DibromofuranTerminal AlkynePd catalyst (1-5 mol%), CuI (2-10 mol%)Et₃N, DIPATHF, DMFGood yields[3]
2-Amino-3-alkynyl pyridine2-Amino-3-bromopyridineTerminal AlkynePd(CF₃COO)₂, PPh₃, CuIEt₃NDMFup to 96[4][5]
Experimental Protocol: General Procedure for Sonogashira Coupling[3]

To a dried Schlenk flask under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and copper(I) iodide (2-10 mol%) are added. The bromo-substrate (1.0 eq) and an anhydrous solvent (e.g., THF, DMF) are then introduced. Subsequently, a base (e.g., triethylamine, diisopropylamine, 2-3 eq) and the terminal alkyne (1.0-1.2 eq) are added. The reaction mixture is stirred at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

Diagram of the Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification Flask Dried Schlenk Flask Inert Inert Atmosphere (Ar/N2) Flask->Inert Catalysts Pd Catalyst & CuI Inert->Catalysts Substrate This compound Catalysts->Substrate Solvent Anhydrous Solvent Substrate->Solvent Base Amine Base Solvent->Base Alkyne Terminal Alkyne Base->Alkyne Stir Stirring & Heating Alkyne->Stir Monitor Monitoring (TLC/GC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Dry Drying & Concentration Extract->Dry Purify Column Chromatography Dry->Purify

Caption: General experimental workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-furan-3-carboxylic Acids

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This method allows for the synthesis of 2-amino-furan-3-carboxylic acid derivatives from this compound and various primary or secondary amines.[6]

Performance Comparison
Product TypeStarting MaterialAmineCatalyst SystemBaseSolventYield (%)Reference
N-Aryl AminesAryl BromidesSecondary Aryl Amines[Pd(allyl)Cl]₂ / TrixiePhos or XPhost-BuOLi or t-BuONaToluene>95 (conversion)[8][9]
N-Aryl MorpholineAryl Halides/TriflatesMorpholine(NHC)Pd(R-allyl)ClK₃PO₄Dioxane70-94[10]

Note: The table presents data for the Buchwald-Hartwig amination of various aryl halides as specific data for this compound was not found in the searched literature.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[8][10]

In a glovebox, an oven-dried vial is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq). The aryl bromide (1.0 eq) and the amine (1.2 eq) are then added, followed by the solvent (e.g., toluene, dioxane). The vial is sealed and heated to the desired temperature (typically 80-110 °C) for the specified time (1-24 hours). After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired amino-product.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R'' Ar-Pd(II)-NR'R'' Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R'' Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Alternative Synthetic Routes

While palladium-catalyzed cross-coupling reactions offer a versatile approach to functionalizing this compound, alternative methods exist for the synthesis of similar furan-based carboxylic acids. These can serve as a benchmark for comparing the efficiency and substrate scope of the aforementioned reactions.

Synthesis of 2-Amino-3-furancarboxylic Acid Derivatives from 2-Furancarbaldehyde

An alternative route to aminofuran derivatives involves the reaction of 2-furancarbaldehyde with malononitrile in the presence of an amine. This method provides a direct entry to 2-amino-5-substituted-3-furancarbonitriles, which can be further elaborated.

Synthesis of Phenylbenzofuran-2-carboxylate Derivatives

The synthesis of benzofuran-based esters can be achieved by reacting a substituted salicylaldehyde with a haloacetate ester, followed by functionalization using methods like the Suzuki-Miyaura cross-coupling reaction.[2]

Conclusion

This guide demonstrates the utility of "this compound" as a versatile building block in organic synthesis. The Suzuki, Sonogashira, and Buchwald-Hartwig reactions provide efficient pathways to a variety of substituted furan-3-carboxylic acid derivatives. While specific quantitative data for the direct reactions on "this compound" is limited in the current literature, the provided protocols and data for analogous systems offer a strong foundation for researchers to develop and optimize these transformations for their specific needs. The comparison with alternative synthetic routes further underscores the strategic advantages of employing palladium-catalyzed cross-coupling reactions for the rapid generation of molecular diversity.

References

2-Bromofuran-3-carboxylic Acid: A Comparative Guide to a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Brominated heterocycles are a cornerstone of modern medicinal chemistry, offering a versatile handle for carbon-carbon and carbon-heteroatom bond formation through a variety of cross-coupling reactions. This guide provides a comparative analysis of 2-bromofuran-3-carboxylic acid as a building block, benchmarking its potential performance against more commonly utilized brominated heterocyclic carboxylic acids.

While direct, comparative experimental data for this compound in palladium-catalyzed cross-coupling reactions is limited in publicly available literature, this guide infers its reactivity based on established principles of furan chemistry and provides a comparison with well-documented analogues. This analysis is intended to assist researchers in making informed decisions when selecting building blocks for their synthetic campaigns.

Overview of this compound

This compound is a bifunctional molecule featuring a furan core, a bromine atom at the 2-position, and a carboxylic acid at the 3-position. The furan ring is an electron-rich heterocycle, which can influence the reactivity of its substituents. The bromine atom serves as a key functional group for participation in various cross-coupling reactions, while the carboxylic acid moiety offers a site for amide bond formation, esterification, or can be a key pharmacophoric element.

Comparison with Alternative Brominated Building Blocks

The utility of a brominated building block is largely defined by its performance in key cross-coupling reactions. Below is a comparative overview of the anticipated reactivity of this compound against two common alternatives: 2-bromothiophene-3-carboxylic acid and 2-bromopyridine-3-carboxylic acid.

Data Presentation: Predicted and Reported Reactivity in Cross-Coupling Reactions

Building BlockSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira CouplingHeck Reaction
This compound Moderate to Good Yields (Predicted)Moderate Yields (Predicted)Moderate to Good Yields (Predicted)Moderate to Good Yields (Predicted)
2-Bromothiophene-3-carboxylic Acid Good to Excellent Yields (Reported)Good Yields (Reported)Good to Excellent Yields (Reported)Good Yields (Reported)
2-Bromopyridine-3-carboxylic Acid Good to Excellent Yields (Reported)Good to Excellent Yields (Reported)Good Yields (Reported)Moderate to Good Yields (Reported)

Note: The performance of this compound is predicted based on the known reactivity of furan systems. The presence of the carboxylic acid may necessitate esterification prior to coupling to avoid catalyst inhibition.

Experimental Protocols

Detailed experimental protocols for the application of these building blocks in key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

Reactants:

  • Brominated heterocyclic carboxylic acid (or its methyl ester) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 mixture)

Procedure:

  • To a dry flask, add the brominated heterocycle, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds between an aryl halide and an amine.[1]

Reactants:

  • Brominated heterocyclic carboxylic acid (or its methyl ester) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Ligand (e.g., BINAP, 0.06 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Solvent (e.g., Toluene)

Procedure:

  • To a dry Schlenk tube, add the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent, brominated heterocycle, and amine.

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Reactants:

  • Brominated heterocyclic carboxylic acid (or its methyl ester) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a dry flask under an inert atmosphere, add the brominated heterocycle, palladium catalyst, and copper(I) iodide.

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Protocol 4: Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.[2][3]

Reactants:

  • Brominated heterocyclic carboxylic acid (or its methyl ester) (1.0 equiv)

  • Alkene (e.g., butyl acrylate, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv)

  • Ligand (e.g., P(o-tolyl)₃, 0.04 equiv)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF or Acetonitrile)

Procedure:

  • In a sealed tube, combine the brominated heterocycle, palladium catalyst, ligand, and base.

  • Add the solvent and the alkene.

  • Heat the reaction mixture at 100-140 °C.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Logical Workflow for Building Block Selection

Workflow for Brominated Heterocycle Selection cluster_start Initial Considerations cluster_selection Building Block Evaluation cluster_analysis Performance Analysis cluster_decision Decision and Synthesis Define Target Scaffold Define Target Scaffold Identify Key Disconnections Identify Key Disconnections Define Target Scaffold->Identify Key Disconnections Consider this compound Consider this compound Identify Key Disconnections->Consider this compound Evaluate Alternatives Evaluate Alternatives (e.g., Thiophene, Pyridine) Identify Key Disconnections->Evaluate Alternatives Assess Reactivity Assess Reactivity (Predicted vs. Reported) Consider this compound->Assess Reactivity Evaluate Alternatives->Assess Reactivity Review Experimental Protocols Review Experimental Protocols Assess Reactivity->Review Experimental Protocols Consider Downstream Compatibility Consider Downstream Compatibility Review Experimental Protocols->Consider Downstream Compatibility Select Optimal Building Block Select Optimal Building Block Consider Downstream Compatibility->Select Optimal Building Block Proceed with Synthesis Proceed with Synthesis Select Optimal Building Block->Proceed with Synthesis

Caption: A decision-making workflow for selecting a brominated heterocyclic building block.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)(NR2)L2->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[4]

References

Halogenated Benzofuran Derivatives: A Comparative Guide to their Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, halogenated benzofuran carboxylic acid derivatives have garnered significant interest due to their demonstrated activity against a range of bacterial and fungal pathogens. This guide provides a comparative analysis of the antimicrobial spectrum of various halogenated benzofuran derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.

Performance Comparison of Halogenated Benzofuran Derivatives

The antimicrobial efficacy of halogenated benzofuran derivatives is significantly influenced by the nature and position of halogen substituents on the benzofuran core. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative compounds against various microorganisms, offering a clear comparison of their potency.

Table 1: Antibacterial Activity of Halogenated Benzofuran Derivatives

CompoundDerivative ClassTest OrganismMIC (µg/mL)Reference
Compound III Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateGram-positive bacteria50 - 200[1][2]
Compound IV (Structure not specified in abstract)Gram-positive bacteria50 - 200[1]
Compound VI Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateGram-positive bacteria50 - 200[1][2]
Hydrophobic Analogs Benzofuran with aryl substituents at C-3Escherichia coli0.39 - 3.12[3][4]
Staphylococcus aureus0.39 - 3.12[3][4]
Methicillin-resistant S. aureus (MRSA)0.39 - 3.12[3][4]
Bacillus subtilis0.39 - 3.12[3][4]
Compound 1 Aza-benzofuranSalmonella typhimurium12.5[5]
Escherichia coli25[5]
Staphylococcus aureus12.5[5]
Compound 2 Aza-benzofuranStaphylococcus aureus25[5]

Table 2: Antifungal Activity of Halogenated Benzofuran Derivatives

CompoundDerivative ClassTest OrganismMIC (µg/mL)Reference
Compound III Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCandida albicans100[1][2]
Candida parapsilosis100[1]
Compound VI Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCandida albicans100[1][2]
Candida parapsilosis100[1]
Hydrophobic Analogs Benzofuran with aryl substituents at C-3Candida albicansFavorable[3][4]
Compound 5 Oxa-benzofuranPenicillium italicum12.5[5]
Colletotrichum musae12.5 - 25[5]
Compound 6 Oxa-benzofuranPenicillium italicum12.5[5]
Colletotrichum musae12.5 - 25[5]

Experimental Protocols

The following sections detail the methodologies for the synthesis and antimicrobial evaluation of halogenated benzofuran derivatives, based on established protocols.

General Synthesis of Halogenated Benzofuran Carboxylic Acid Derivatives

The synthesis of these derivatives often involves a multi-step process starting from a substituted phenol. A generalized workflow is presented below.

cluster_synthesis Synthesis Workflow A Starting Material (e.g., 6-acetyl-5-hydroxy-2-methyl- 3-benzofuranocarboxylic acid) B Methylation (e.g., with dimethyl sulphate) A->B Step 1 C Halogenation (Bromination/Chlorination) B->C Step 2 D Purification (e.g., Column Chromatography) C->D Step 3 E Characterization (e.g., NMR, Mass Spec, X-ray) D->E Step 4 cluster_testing Antimicrobial Susceptibility Testing Workflow A Prepare Stock Solutions of Test Compounds C Perform Serial Dilutions in 96-well plates A->C B Prepare Microbial Inoculum (e.g., 0.5 McFarland standard) D Inoculate Plates with Microbes B->D C->D E Incubate under Appropriate Conditions D->E F Determine MIC (Lowest concentration with no visible growth) E->F

References

Safety Operating Guide

Safe Disposal of 2-Bromofuran-3-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Bromofuran-3-carboxylic acid (CAS No. 197846-05-2), ensuring compliance with general hazardous waste regulations and promoting a secure laboratory environment.

Immediate Safety and Hazard Profile

This compound is a combustible solid that poses several health risks.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Hazard Classifications:

  • Causes skin irritation (H315)[1][2][3]

  • Causes serious eye irritation (H319)[1][2][3]

  • May cause respiratory irritation (H335)[1][2][3]

In case of exposure, follow these first aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5] If eye irritation persists, get medical advice/attention.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][5] Call a poison center or doctor if you feel unwell.[6]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

Quantitative Data Summary

For quick reference, the key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 197846-05-2[1][2]
Molecular Formula C₅H₃BrO₃[1][2]
Molecular Weight 190.98 g/mol [1][2]
Appearance Solid[1][2]
Melting Point 160-163 °C[1][2]
Storage Temperature 2-8°C[1][2]
Hazard Statements H315, H319, H335[1][2]
Storage Class 11 - Combustible Solids[1][2]

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be handled as hazardous waste. Improper disposal, such as discarding it in the regular trash or down the drain, can lead to environmental contamination and potential legal ramifications.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including the pure chemical, reaction byproducts, contaminated labware (e.g., filter paper, weighing boats), and used PPE, must be treated as hazardous waste.

  • As a brominated organic compound, this waste should be segregated as halogenated organic waste .[8]

  • Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents, strong acids, or strong bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][9]

Step 2: Waste Collection and Container Management

  • Collect waste in a designated, chemically compatible, and properly labeled hazardous waste container. The container should have a tightly fitting cap to prevent leaks or the release of vapors.[9][10]

  • The label on the waste container must clearly identify the contents, including the full chemical name "this compound" and its approximate concentration.[9] The label should also include relevant hazard pictograms.

  • Store the waste container in a designated satellite accumulation area. This area should be a well-ventilated, cool, and dry location, away from incompatible materials.[10]

Step 3: Spill Management

In the event of a spill:

  • Evacuate the immediate area and ensure proper ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[4]

  • Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[6][11]

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Decontaminate and launder all protective clothing and equipment before reuse.[4]

Step 4: Disposal of Empty Containers

  • Empty containers that held this compound must be decontaminated before being disposed of as non-hazardous waste.

  • Triple-rinse the container with a suitable solvent that can dissolve the chemical.[12]

  • Collect the rinsate (the solvent used for rinsing) as hazardous waste and add it to your halogenated organic waste container.[12]

  • After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic, but always check with your institution's EHS guidelines.[12]

Step 5: Arranging for Final Disposal

  • Once the waste container is full, or if the waste has been accumulated for a year, it must be disposed of.[12]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10]

  • Provide them with accurate and detailed information about the waste stream.

The final disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[8][13]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) is_contaminated Is material contaminated? start->is_contaminated spill Spill Occurs start->spill empty_container Is it an empty container? start->empty_container collect_waste Collect as Halogenated Organic Hazardous Waste is_contaminated->collect_waste Yes non_hazardous Non-Hazardous Waste is_contaminated->non_hazardous No segregate Segregate from incompatible materials collect_waste->segregate label_container Use a labeled, sealed, compatible container segregate->label_container store Store in designated satellite accumulation area label_container->store full_container Container Full or 1-Year Limit Reached? store->full_container spill_cleanup Follow Spill Management Protocol spill->spill_cleanup Yes spill_cleanup->collect_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor full_container->contact_ehs Yes final_disposal Professional Disposal (e.g., Incineration) contact_ehs->final_disposal empty_container->is_contaminated No triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of container as non-hazardous waste triple_rinse->dispose_container collect_rinsate->collect_waste

Caption: Disposal workflow for this compound.

Disclaimer: This guide is intended for informational purposes and is based on general principles of hazardous waste management. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and comply with all local, state, and federal regulations.

References

Personal protective equipment for handling 2-Bromofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromofuran-3-carboxylic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a solid that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Proper selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[3]
Skin Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids.[3] Ensure gloves are inspected for any signs of degradation or punctures before use.
Laboratory CoatA full-buttoned, long-sleeved laboratory coat should be worn at all times in the laboratory to protect against incidental contact.[4]
Respiratory Protection Dust Mask or RespiratorFor handling small quantities in a well-ventilated area, a dust mask (e.g., N95) may be sufficient. For larger quantities or in situations where dust generation is likely, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial. The following step-by-step operational plan should be followed:

  • Hazard Assessment: Before beginning any work, review the Safety Data Sheet (SDS) and understand the specific hazards associated with this compound.[1]

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[5]

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Handle the solid material carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transfers.

    • If dissolving the solid, add it slowly to the solvent.

  • Spill and Emergency Procedures:

    • In case of skin contact, immediately wash the affected area with plenty of soap and water.[6]

    • If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]

    • For spills, evacuate the area and follow your institution's established spill cleanup procedures. Do not attempt to clean up a large spill without proper training and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water immediately after.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and paper towels, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_fumehood Prepare Fume Hood prep_ppe->prep_fumehood handling_weigh Weigh Compound prep_fumehood->handling_weigh handling_transfer Transfer/Dissolve handling_weigh->handling_transfer cleanup_waste Segregate Waste handling_transfer->cleanup_waste emergency_spill Spill handling_transfer->emergency_spill emergency_exposure Exposure handling_transfer->emergency_exposure cleanup_decontaminate Decontaminate Surfaces cleanup_waste->cleanup_decontaminate cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromofuran-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Bromofuran-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.